5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRHJXBSIOEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441144 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157026-19-2 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted o-phenylenediamine, it serves as a versatile synthon, or building block, for the creation of more complex molecules, particularly heterocyclic structures. The presence of the trifluoromethyl group can enhance crucial properties in drug candidates, such as metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[1] This guide provides a comprehensive overview of its known properties, safety protocols, and potential applications.
Core Properties and Characteristics
The fundamental physicochemical and safety data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 157026-19-2 | [2] |
| Molecular Formula | C₇H₆BrF₃N₂ | [2] |
| Molecular Weight | 255.04 g/mol | [2] |
| IUPAC Name | 5-bromo-3-(trifluoromethyl)-1,2-benzenediamine | |
| Physical Form | Solid, Semi-solid, or Liquid | |
| Reported Purity | ≥97% | |
| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [3] |
| InChI Key | PVHRHJXBSIOEGL-UHFFFAOYSA-N |
Table 2: Safety and Handling Information
| Category | Details | Reference |
| Signal Word | Warning | [4] |
| Pictograms | GHS07 (Exclamation Mark) | [4][5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Safe Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [4] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [4][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [6] |
Spectral Data Analysis (Predicted)
While specific spectral data were not found in the search results, the expected characteristics can be predicted based on the molecule's structure and data from analogous compounds.[7][8][9][10]
Table 3: Predicted Spectral Characteristics
| Technique | Expected Observations |
| ¹H NMR | Two singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet for the two amine (-NH₂) protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Approximately 6 distinct signals for the aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of a Nitroaniline Precursor
This protocol describes a plausible method for synthesizing this compound based on a common chemical transformation: the reduction of a nitro group to an amine. The procedure is adapted from a similar synthesis of 5-bromo-3-methylbenzene-1,2-diamine.[11]
Objective: To synthesize this compound from 4-Bromo-6-nitro-2-(trifluoromethyl)aniline.
Materials and Equipment:
-
Starting Material: 4-Bromo-6-nitro-2-(trifluoromethyl)aniline
-
Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: Ethanol (EtOH), Ethyl acetate (EtOAc)
-
Aqueous Solutions: Saturated sodium bicarbonate (NaHCO₃), Brine
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel, filter paper (Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the starting material, 4-Bromo-6-nitro-2-(trifluoromethyl)aniline (1 equivalent), in ethanol.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dilute the residue with ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~8.
-
Filtration: Filter the resulting slurry through a pad of Celite to remove tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Caption: Proposed synthesis of the title compound via reduction.
Applications in Research and Drug Development
This compound is a valuable intermediate in drug discovery. The ortho-diamine functionality is a classic precursor for forming various nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and phenazines, which are privileged scaffolds in many therapeutic agents.
The strategic placement of the trifluoromethyl and bromo groups offers distinct advantages:
-
Trifluoromethyl Group (-CF₃): This group is known to increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1]
-
Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle, enabling diversification of the molecular scaffold through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, allowing for the exploration of a wider chemical space during lead optimization.
Caption: General workflow from chemical building block to drug candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [oakwoodchemical.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. magritek.com [magritek.com]
- 10. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR spectrum [chemicalbook.com]
- 11. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine, a valuable diamine building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of the bromo, trifluoromethyl, and vicinal diamine functionalities makes this compound a versatile precursor for the synthesis of a wide range of complex heterocyclic structures.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence commencing with the commercially available starting material, 4-bromo-2-(trifluoromethyl)aniline. The synthetic strategy involves an initial electrophilic nitration of the aniline derivative, followed by the reduction of the newly introduced nitro group to afford the target 1,2-diamine.
The overall reaction scheme is as follows:
This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
This procedure details the regioselective nitration of 4-bromo-2-(trifluoromethyl)aniline. The electron-donating amino group directs the electrophilic substitution to the ortho and para positions. Due to the existing substituents, the nitration is expected to occur at the position ortho to the amino group and meta to the trifluoromethyl and bromo groups.
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add 4-bromo-2-(trifluoromethyl)aniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the aniline derivative over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
A solid precipitate of 4-bromo-2-nitro-6-(trifluoromethyl)aniline should form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
To remove any remaining acidic impurities, suspend the crude product in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure nitroaniline intermediate.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group in 4-bromo-2-nitro-6-(trifluoromethyl)aniline to an amine using stannous chloride, a classic and effective method for this transformation.[1]
Materials:
-
4-Bromo-2-nitro-6-(trifluoromethyl)aniline
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (5 M solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask containing a suspension of 4-bromo-2-nitro-6-(trifluoromethyl)aniline in ethanol, add stannous chloride dihydrate.[1]
-
The molar ratio of the nitro compound to stannous chloride should be approximately 1:3.[1]
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.[1] The progress of the reduction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.[1]
-
Dilute the residue with ethyl acetate and water.[1]
-
Carefully neutralize the acidic mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.
-
Filter the resulting slurry through a pad of Celite to remove the inorganic salts, and wash the filter cake with ethyl acetate.[1]
-
Separate the organic layer of the filtrate and wash it sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes key data for the compounds involved in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity/Yield Notes |
| 4-Bromo-2-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 367-24-8 | Starting material. |
| 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | C₇H₄BrF₃N₂O₂ | 285.02 | 157026-18-1 | Intermediate. Purity of ≥99.0% has been reported for this compound.[2] |
| This compound | C₇H₆BrF₃N₂ | 255.04 | 157026-19-2 | Final Product. A purity of 97% is commercially available. [3] An overall yield of 81% for a similar two-step process has been reported. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps and transformations in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Technical Guide: Experimental Data on a Key Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The compound with CAS number 157026-19-2, chemically identified as 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, is a crucial intermediate in the synthesis of potent and selective kinase inhibitors. While direct experimental data on the biological activity of this specific diamine is limited, its significance lies in its role as a foundational scaffold for the development of therapeutic agents, particularly inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide provides an in-depth overview of the experimental data related to compounds synthesized using this key building block, focusing on their application in targeting the TAK1 signaling pathway, a critical mediator in inflammatory diseases and cancer.
Physicochemical Properties
Limited experimental data is available for the compound itself; however, basic physicochemical properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrF₃N₂ | N/A |
| Molecular Weight | 255.04 g/mol | N/A |
| Boiling Point | 268.801 °C at 760 mmHg | N/A |
Synthesis of this compound
An efficient, non-chromatographic four-step synthetic process for the multigram production of this compound has been developed, achieving an overall yield of 81% with a purity of 99% as determined by HPLC.
Experimental Protocol: Synthesis
While the detailed step-by-step protocol is proprietary, the process starts from 4-bromo-2-(trifluoromethyl)aniline and involves a sequence of nitration, reduction, and other transformations to yield the final product. The high yield and purity make this process suitable for large-scale production for pharmaceutical research and development.
Application in the Synthesis of TAK1 Inhibitors
This compound serves as a key starting material for the synthesis of a class of potent 2,4-disubstituted pyrimidine-based TAK1 inhibitors. These inhibitors are of significant interest due to the central role of TAK1 in mediating inflammatory and oncogenic signaling pathways.
TAK1 Signaling Pathway
TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a critical node in the signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1β. Activation of TAK1 leads to the downstream activation of the NF-κB and MAPK (p38 and JNK) pathways, which in turn regulate the expression of genes involved in inflammation, cell survival, and proliferation.[1][2][3]
References
Technical Guide: Solubility Profile of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine possesses both polar and non-polar characteristics. The presence of two amine (-NH2) groups and the electronegative fluorine atoms in the trifluoromethyl (-CF3) group imparts polarity and the capacity for hydrogen bonding. Conversely, the benzene ring and the bromo-substituent contribute to its non-polar, hydrophobic nature.
Based on this structure, it is predicted that this compound will exhibit favorable solubility in polar aprotic and polar protic organic solvents. Its solubility in non-polar solvents is expected to be limited. A synthesis procedure for a structurally similar compound, 5-bromo-3-methylbenzene-1,2-diamine, utilizes ethanol and ethyl acetate, suggesting that the target compound is likely soluble in these solvents as well.[2]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided for the systematic recording of such measurements.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Polar Protic Solvents | |||||
| Methanol | CH₃OH | 5.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Isopropanol | C₃H₈O | 3.9 | |||
| Polar Aprotic Solvents | |||||
| Acetone | C₃H₆O | 5.1 | |||
| Acetonitrile | C₂H₃N | 5.8 | |||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Non-Polar Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Hexane | C₆H₁₄ | 0.1 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Assessment
This method provides a rapid preliminary assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[3]
-
Add the selected solvent in 0.25 mL increments.
-
After each addition, vigorously shake or vortex the mixture for 30-60 seconds.[3]
-
Observe the mixture to see if the solid dissolves completely.
-
Continue adding solvent up to a total volume of 3 mL.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 µm or 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to remove any undissolved particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven can be used for more efficient drying at a lower temperature.
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for qualitative solubility assessment.
Caption: Workflow for quantitative solubility determination.
References
Spectroscopic and Analytical Profile of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and detailed, standardized experimental protocols for its characterization. This guide is intended to support researchers in the identification, synthesis, and application of this compound in drug discovery and development.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | ~ 6.8 - 7.2 | Singlet | Aromatic C-H proton adjacent to the bromine atom. |
| ~ 6.6 - 7.0 | Singlet | Aromatic C-H proton adjacent to the trifluoromethyl group. | |
| ~ 3.5 - 5.0 | Broad Singlet | Amine (-NH₂) protons. Chemical shift can be highly variable and may exchange with D₂O. | |
| ¹³C NMR | ~ 140 - 145 | Singlet | Aromatic C-NH₂ carbon. |
| ~ 135 - 140 | Singlet | Aromatic C-NH₂ carbon. | |
| ~ 125 - 135 | Quartet (J ≈ 270-280 Hz) | Trifluoromethyl carbon (-CF₃). | |
| ~ 120 - 130 | Quartet (J ≈ 30-40 Hz) | Aromatic carbon attached to the -CF₃ group. | |
| ~ 115 - 125 | Singlet | Aromatic C-H carbon. | |
| ~ 110 - 120 | Singlet | Aromatic C-Br carbon. | |
| ~ 105 - 115 | Singlet | Aromatic C-H carbon. | |
| ¹⁹F NMR | ~ -60 to -65 | Singlet | Trifluoromethyl group (-CF₃). |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-F Stretch | 1100 - 1350 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Analysis | Predicted Value | Notes |
| Molecular Weight | 255.04 g/mol | |
| Molecular Ion (M⁺) | m/z 254 & 256 | Isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
| Major Fragments | [M-NH₂]⁺, [M-CF₃]⁺, [M-Br]⁺ | Fragmentation is expected to occur at the amine, trifluoromethyl, and bromo substituents. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Appropriate range for fluorine-containing compounds (e.g., +50 to -250 ppm).
-
Number of Scans: 16-64.
-
Referencing: An external standard such as CFCl₃ (0 ppm) or an internal standard can be used.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction:
-
EI: The solid sample can be introduced via a direct insertion probe.
-
ESI: The sample is first dissolved in a suitable solvent (e.g., methanol, acetonitrile) and then introduced via direct infusion or coupled with a liquid chromatograph.
-
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: Appropriate for the instrument.
-
-
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: m/z 50-500.
-
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical entity.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-Depth Technical Guide to the Reactivity of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with various electrophiles. This substituted o-phenylenediamine is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the bromo and trifluoromethyl substituents. This document details key reactions, including the formation of benzimidazoles and quinoxalines, and provides experimental protocols and quantitative data where available. The influence of the electron-withdrawing groups on the nucleophilicity of the diamine and the resulting reaction conditions are discussed.
Introduction
This compound is a substituted aromatic diamine that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's reactivity. The trifluoromethyl group, a strong electron-withdrawing group, reduces the nucleophilicity of the adjacent amino groups, which can impact reaction kinetics and conditions compared to unsubstituted o-phenylenediamine. The bromine atom provides a site for further functionalization, for example, through cross-coupling reactions.
This guide will focus on the reactions of the diamine moiety with various electrophiles, leading to the formation of important heterocyclic scaffolds such as benzimidazoles and quinoxalines, which are prevalent in many biologically active compounds.
General Reactivity Profile
The two adjacent amino groups of this compound are the primary sites of nucleophilic attack on electrophiles. The electron-withdrawing trifluoromethyl group deactivates the amino groups, making them less nucleophilic than those in unsubstituted o-phenylenediamine. This often necessitates harsher reaction conditions, such as higher temperatures or the use of stronger acids as catalysts, to promote reactions.
The general reaction workflow for the synthesis of heterocycles from this diamine is depicted below:
Caption: General workflow for the reaction of this compound with electrophiles.
Reactions with Carbonyl Compounds: Synthesis of Benzimidazoles and Quinoxalines
The condensation of o-phenylenediamines with carbonyl compounds is a cornerstone for the synthesis of benzimidazoles and quinoxalines.
Synthesis of Benzimidazoles
Benzimidazoles are formed through the reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.
The reaction with aldehydes typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the benzimidazole.
A general protocol for the synthesis of 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles involves the condensation of this compound with various aromatic aldehydes.
Experimental Protocol (General):
-
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid (10-20 mL), add the aromatic aldehyde (1 mmol).
-
A catalytic amount of an acid, such as acetic acid or a Lewis acid, may be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.
Quantitative Data:
| Electrophile (Aldehyde) | Product | Yield (%) | Reference |
| Benzaldehyde | 6-Bromo-2-phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | Not specified | General Method |
| Substituted Benzaldehydes | 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles | Not specified | General Method |
The reaction with carboxylic acids or their derivatives (e.g., esters, acid chlorides) is another common route to 2-substituted benzimidazoles. When trifluoroacetic acid is used, 2-(trifluoromethyl)benzimidazoles can be synthesized[1].
Experimental Protocol (for 2-Trifluoromethyl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole):
-
A mixture of this compound (1 mmol) and trifluoroacetic acid (1.2 mmol) in a suitable solvent like 4N HCl is heated under reflux for 4 hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., saturated NaHCO3 solution).
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated, and the resulting solid is purified by recrystallization.
Quantitative Data:
| Electrophile | Product | Yield (%) | Reference |
| Trifluoroacetic Acid | 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzo[d]imidazole | Not specified | [1] (adapted) |
Synthesis of Quinoxalines
Quinoxalines are synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
The reaction of this compound with an α-diketone such as benzil would be expected to yield the corresponding 6-bromo-8-(trifluoromethyl)quinoxaline derivative.
Experimental Protocol (General):
-
To a solution of this compound (1 mmol) in a solvent like ethanol or acetic acid (15 mL), add the α-diketone (e.g., benzil, 1 mmol).
-
The mixture is stirred at room temperature or heated to reflux for a period of 1-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product often precipitates from the solution upon cooling and can be collected by filtration and purified by recrystallization.
Quantitative Data:
| Electrophile (α-Diketone) | Product | Yield (%) | Reference |
| Benzil | 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline | Not specified | General Method |
While specific data for this reaction is not available, this is a standard and high-yielding method for quinoxaline synthesis.
A specific example of a quinoxaline synthesis from this compound is found in the patent literature (WO 2018/185185 A1).
Experimental Protocol (from WO 2018/185185 A1):
-
A mixture of 1-Boc-4-oxopiperidine (1.1 eq) and selenium dioxide (1.1 eq) in 1,4-dioxane is heated at 100 °C for 2 hours.
-
The reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is dissolved in ethanol, and this compound (1 eq) is added.
-
The mixture is stirred at room temperature for 16 hours.
-
The solvent is evaporated, and the residue is purified by chromatography.
Quantitative Data:
| Electrophile | Product | Yield (%) | Reference |
| tert-butyl 3,4-dioxopiperidine-1-carboxylate | tert-butyl 7-bromo-9-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrazino[2,3-c]azepine-8-carboxylate | 78% | WO 2018/185185 A1 |
The reaction pathway is illustrated below:
Caption: Synthesis of a quinoxaline derivative from this compound.
Acylation and Alkylation Reactions
While less common in the literature for this specific diamine, acylation and alkylation reactions are fundamental transformations of o-phenylenediamines.
Acylation
Acylation with agents like acetyl chloride or acetic anhydride would lead to mono- or di-acylated products. These products can then be cyclized to form benzimidazoles. Due to the reduced nucleophilicity of the diamine, these reactions may require a base catalyst and elevated temperatures.
Alkylation
Alkylation with alkyl halides can lead to a mixture of N-alkylated and N,N'-dialkylated products. Controlling the stoichiometry and reaction conditions is crucial to achieve selective alkylation.
Conclusion
This compound is a valuable synthon for the preparation of complex heterocyclic molecules. Its reactivity with electrophiles is dominated by the nucleophilic character of the two amino groups, which is attenuated by the electron-withdrawing trifluoromethyl substituent. The primary application of this diamine is in the synthesis of benzimidazoles and quinoxalines through condensation reactions with various carbonyl compounds. While general protocols are well-established, the specific electron-deficient nature of this starting material may necessitate optimization of reaction conditions to achieve high yields. The presence of the bromine atom also opens avenues for post-cyclization modifications, further enhancing the molecular diversity accessible from this versatile building block. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their synthetic endeavors.
References
The Strategic Application of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – In the landscape of modern drug discovery, the strategic use of fluorinated building blocks is paramount for enhancing the pharmacological properties of novel therapeutic agents. This technical guide delves into the significant potential of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology and infectious diseases. Its unique substitution pattern offers a versatile scaffold for the development of potent kinase inhibitors and antimicrobial agents.
Core Applications in Medicinal Chemistry
This compound serves as a foundational precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. The presence of a bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate.
The primary application of this diamine lies in its condensation reaction with aldehydes or carboxylic acids to form the 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole scaffold. This core structure is prevalent in a multitude of compounds exhibiting potent biological activities.
Anticancer Drug Discovery
The benzimidazole scaffold derived from this compound is a key component in the design of novel anticancer agents. These derivatives have been shown to target various components of cell signaling pathways that are often dysregulated in cancer.
Kinase Inhibition: A significant focus of research has been on the development of kinase inhibitors. The benzimidazole core can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Derivatives have shown inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.
Topoisomerase Inhibition: Certain benzimidazole derivatives have demonstrated the ability to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately apoptosis in cancer cells.
Antimicrobial Agents
The 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole scaffold has also been explored for the development of new antimicrobial agents. These compounds have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Biological Data
The following tables summarize the biological activities of various benzimidazole derivatives structurally related to those that can be synthesized from this compound. This data highlights the potential potency of this compound class.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Target | Cell Line | Activity (IC50/GI50, µM) | Reference |
| Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2 | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | [1] |
| 1H-Benzo[d]imidazole Derivatives | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |
| Fluorinated Pyrazolylbenzimidazoles | Not Specified | A549, MCF-7, HeLa | 0.95 - 1.57 | [3] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Pathogen | Activity (MIC, µg/mL) | Reference |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus (MRSA) | < 1 - 7.8 | [4] |
| Indolylbenzo[d]imidazoles | Candida albicans | 3.9 | [4] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Staphylococcus aureus | - | [5] |
Experimental Protocols
A generalized protocol for the synthesis of 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole derivatives from this compound is provided below. This method is based on well-established procedures for benzimidazole synthesis.
Protocol 1: Synthesis of 2-Substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles
-
Materials:
-
This compound
-
Substituted aldehyde (1.1 equivalents)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 equivalents) or another suitable oxidizing agent
-
Ethanol or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol or DMF in a round-bottom flask.
-
Add the substituted aldehyde (1.1 mmol) to the solution and stir the mixture at room temperature for 15-20 minutes.
-
Add sodium metabisulfite (1.2 mmol) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux (80-150 °C depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizing the Potential: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical synthetic workflow and a key signaling pathway targeted by these compounds.
Conclusion
This compound is a highly valuable building block in medicinal chemistry. Its application in the synthesis of benzimidazole derivatives provides a robust platform for the discovery of novel anticancer and antimicrobial agents. The strategic incorporation of bromine and a trifluoromethyl group offers significant advantages in tuning the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Further exploration of this scaffold is warranted to develop next-generation therapeutics for a range of diseases.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Large-Scale Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the proposed large-scale synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of direct, published large-scale synthetic routes for this specific molecule, this guide is based on established and scalable chemical transformations for analogous compounds. The proposed pathway begins with the commercially available starting material, 3-Bromo-5-(trifluoromethyl)aniline.
The synthesis involves a three-step process:
-
Protection of the amine group: The amino group of the starting material is first protected via acetylation to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration step.
-
Nitration: A nitro group is introduced ortho to the protected amino group through electrophilic aromatic substitution.
-
Reduction and Deprotection: The nitro group is reduced to an amine, and the protecting acetyl group is removed in a one-pot reaction to yield the final product.
This guide provides detailed experimental protocols for each step, presents quantitative data in structured tables for easy comparison, and includes diagrams to visualize the synthetic workflow and reaction pathway.
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and are intended as a starting point for process development and optimization.
Step 1: Acetylation of 3-Bromo-5-(trifluoromethyl)aniline
This step involves the protection of the primary amine of 3-Bromo-5-(trifluoromethyl)aniline as an acetamide.
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq) and glacial acetic acid (3-5 volumes).
-
Stir the mixture to obtain a clear solution.
-
Slowly add acetic anhydride (1.1-1.2 eq) to the solution via the addition funnel, maintaining the internal temperature below 40°C. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 1-2 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture to room temperature and then pour it into a vessel containing cold water (10-15 volumes) with vigorous stirring to precipitate the product.
-
Collect the solid product, N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide, by filtration.
-
Wash the filter cake with water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Step 2: Nitration of N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide
This step introduces a nitro group at the position ortho to the acetamido group.
Procedure:
-
To a clean and dry reaction vessel, add concentrated sulfuric acid (98%, 3-4 volumes).
-
Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add the dried N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.1-1.2 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide in sulfuric acid, maintaining the internal temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (10-15 volumes) with vigorous stirring.
-
The solid product, N-(5-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide, will precipitate.
-
Collect the product by filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Step 3: Reduction of the Nitro Group and Deprotection of the Acetamide
This final step involves the simultaneous reduction of the nitro group and hydrolysis of the acetamide to yield the target diamine.
Procedure:
-
Charge a reaction vessel with the dried N-(5-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) and ethanol or isopropanol (5-10 volumes).
-
Add iron powder (4-5 eq) to the suspension.
-
Heat the mixture to 70-80°C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq) or glacial acetic acid (2-3 volumes) to initiate the reduction. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
After the addition, maintain the reaction at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with the reaction solvent.
-
Neutralize the filtrate with a base, such as a saturated solution of sodium bicarbonate or aqueous ammonia, until the pH is 8-9.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.
Table 1: Reagents and Conditions for Acetylation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3-Bromo-5-(trifluoromethyl)aniline | 1.0 eq | Starting Material |
| Acetic Anhydride | 1.1 - 1.2 eq | Acetylating Agent |
| Glacial Acetic Acid | 3 - 5 volumes | Solvent |
| Temperature | 50 - 60 °C | |
| Reaction Time | 1 - 2 hours | |
| Expected Yield | >90% |
Table 2: Reagents and Conditions for Nitration
| Reagent/Parameter | Molar Ratio/Value | Notes |
| N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide | 1.0 eq | |
| Concentrated Nitric Acid | 1.1 - 1.2 eq | Nitrating Agent |
| Concentrated Sulfuric Acid | 4 - 5 volumes | Solvent and Catalyst |
| Temperature | 0 - 5 °C | |
| Reaction Time | 1 - 2 hours | |
| Expected Yield | 80-90% |
Table 3: Reagents and Conditions for Reduction and Deprotection
| Reagent/Parameter | Molar Ratio/Value | Notes |
| N-(5-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide | 1.0 eq | |
| Iron Powder | 4 - 5 eq | Reducing Agent |
| Ethanol or Isopropanol | 5 - 10 volumes | Solvent |
| Hydrochloric Acid or Acetic Acid | Catalytic or Stoichiometric | Acidic Medium |
| Temperature | Reflux | |
| Reaction Time | 2 - 4 hours | |
| Expected Yield | 70-85% |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Pathway
Caption: Chemical reaction pathway from starting material to the final product.
commercial availability of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and two adjacent amino functionalities, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom provide multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthetic protocol, and its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound is commercially available from several chemical suppliers. It is typically supplied as a solid with a purity of 97% or higher. Proper handling and storage are crucial; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 157026-19-2 | |
| Molecular Formula | C₇H₆BrF₃N₂ | |
| Molecular Weight | 255.04 g/mol | |
| Purity | ≥ 97% | |
| Physical Form | Solid or Semi-solid | |
| Storage Temperature | 2-8°C | |
| IUPAC Name | 5-bromo-3-(trifluoromethyl)-1,2-benzenediamine | |
| InChI Key | PVHRHJXBSIOEGL-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-bromo-2-(trifluoromethyl)aniline. The procedure involves nitration of the aniline derivative followed by the reduction of the nitro group to the corresponding diamine.
Step 1: Synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
This step involves the nitration of 4-bromo-2-(trifluoromethyl)aniline.
Materials:
-
4-bromo-2-(trifluoromethyl)aniline
-
Sulfuric acid (concentrated)
-
Nitric acid (fuming)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-bromo-2-(trifluoromethyl)aniline in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product, 4-bromo-2-nitro-6-(trifluoromethyl)aniline, under vacuum.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 4-bromo-2-nitro-6-(trifluoromethyl)aniline to an amine.
Materials:
-
4-bromo-2-nitro-6-(trifluoromethyl)aniline
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (aqueous solution)
-
Ethyl acetate
Procedure:
-
Suspend 4-bromo-2-nitro-6-(trifluoromethyl)aniline in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH of 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
Aromatic diamines are pivotal intermediates in the synthesis of various heterocyclic scaffolds that form the core of many biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
While specific biological signaling pathways directly modulated by this compound are not extensively documented, its utility as a synthetic intermediate is evident in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
For instance, substituted anilines and diamines are key components in the synthesis of inhibitors targeting various protein kinases. The general synthetic strategy often involves the condensation of the diamine with a suitable electrophile to construct the core heterocyclic structure of the inhibitor.
Mandatory Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic route to this compound.
Logical Workflow for Kinase Inhibitor Synthesis
This diagram shows a generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: General workflow for synthesizing kinase inhibitors.
Methodological & Application
Application Notes and Protocols: Synthesis of Benzimidazoles from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them a subject of intense research in drug discovery. The strategic introduction of substituents such as bromine and a trifluoromethyl group onto the benzimidazole scaffold can significantly enhance their therapeutic potential by modulating their physicochemical properties and target interactions. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity.
This document provides detailed protocols for the synthesis of various benzimidazole derivatives starting from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. The protocols described are based on established methods for benzimidazole synthesis and are adapted for this specific starting material.
Reaction Scheme
The general synthesis of 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles from this compound involves the condensation with either an aldehyde followed by oxidative cyclization or a direct condensation with a carboxylic acid or its derivative.
Diagram of the general reaction pathways:
Caption: General synthetic routes to 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles from Aldehydes
This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound (CAS: 157026-19-2)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (15 mL).
-
Add sodium metabisulfite (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 2-aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-(Trifluoromethyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol is adapted from a known procedure for the synthesis of 2-(trifluoromethyl)benzimidazoles.
Materials:
-
This compound (CAS: 157026-19-2)
-
Trifluoroacetic acid (TFA)
-
4 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in 4 M HCl (10 mL), add trifluoroacetic acid (1.2 mmol).
-
Heat the mixture under reflux for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(trifluoromethyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical yields and characterization data for benzimidazole derivatives synthesized from structurally similar starting materials. These values are provided as a reference and may vary for the target compounds.
Table 1: Synthesis of 2-Aryl-Substituted Benzimidazoles
| Entry | Aldehyde | Product | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | 2-Phenyl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | 85-95 (expected) | N/A |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | 80-90 (expected) | N/A |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | 82-92 (expected) | N/A |
Note: N/A indicates data not available for the specific compound. Yields are based on analogous reactions.
Table 2: Characterization Data for a Structurally Similar Compound: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [1]
| Characterization | Data |
| Molecular Formula | C₁₁H₁₂BrFN₂ |
| Molecular Weight | 271.13 g/mol |
| Mass Spectrum (ES+) | m/z = 272 (M+H)⁺ |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Benzimidazole derivatives are widely recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3] The bromo- and trifluoromethyl-substituted benzimidazoles synthesized from this compound are promising candidates for targeting kinase-driven oncogenic signaling.
Diagram of a simplified kinase inhibitor signaling pathway:
Caption: Benzimidazole derivatives can inhibit receptor tyrosine kinase signaling pathways.
The diagram illustrates how a benzimidazole-based inhibitor can block the ATP-binding site of a receptor tyrosine kinase (like EGFR), thereby preventing the downstream activation of signaling cascades (such as the MAPK/ERK pathway) that are critical for cancer cell proliferation and survival.[4][5] The development of novel benzimidazoles from this compound offers a promising avenue for creating more effective and selective kinase inhibitors for cancer therapy.
References
condensation reaction of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable substituent in drug design.[4] The bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
This document provides detailed protocols for the synthesis of 6-bromo-8-(trifluoromethyl)quinoxaline derivatives through the condensation reaction of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with various 1,2-dicarbonyl compounds.
General Reaction Scheme
The synthesis of 6-bromo-8-(trifluoromethyl)quinoxalines is achieved via a cyclocondensation reaction between this compound and a 1,2-dicarbonyl compound. This reaction typically proceeds under mild conditions and can be catalyzed by acids.
Caption: General reaction for the synthesis of 6-bromo-8-(trifluoromethyl)quinoxalines.
Experimental Protocols
The following are generalized protocols for the synthesis of 6-bromo-8-(trifluoromethyl)quinoxalines. Researchers should optimize these conditions for each specific dicarbonyl compound.
Protocol 1: Synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline
-
Dicarbonyl Compound: Glyoxal (40% in water)
Materials:
-
This compound
-
Glyoxal (40 wt. % in H₂O)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of glyoxal solution to the flask.
-
Optionally, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-Bromo-8-(trifluoromethyl)quinoxaline.
Protocol 2: Synthesis of 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline
-
Dicarbonyl Compound: Benzil
Materials:
-
This compound
-
Benzil
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound and 1.0 equivalent of benzil.
-
Add ethanol or glacial acetic acid as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is likely to precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline.
Protocol 3: Synthesis of 6-Bromo-2,3-dimethyl-8-(trifluoromethyl)quinoxaline
-
Dicarbonyl Compound: Diacetyl (2,3-Butanedione)
Materials:
-
This compound
-
Diacetyl (2,3-Butanedione)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 1.0 equivalent of this compound in methanol in a round-bottom flask.
-
Add 1.1 equivalents of diacetyl to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to provide pure 6-Bromo-2,3-dimethyl-8-(trifluoromethyl)quinoxaline.
Data Presentation
The following table summarizes representative data for the synthesis of various 6-bromo-8-(trifluoromethyl)quinoxaline derivatives. Please note that these are illustrative values and actual results may vary.
| Dicarbonyl Compound | Product Name | Solvent | Reaction Time (h) | Yield (%) |
| Glyoxal | 6-Bromo-8-(trifluoromethyl)quinoxaline | Ethanol | 3 | 85 |
| Benzil | 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline | Acetic Acid | 5 | 92 |
| Diacetyl | 6-Bromo-2,3-dimethyl-8-(trifluoromethyl)quinoxaline | Methanol | 8 | 88 |
| Phenylglyoxal | 6-Bromo-2-phenyl-8-(trifluoromethyl)quinoxaline | Ethanol | 4 | 89 |
| 1,2-Cyclohexanedione | 6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydrophenazine | Ethanol/AcOH cat. | 6 | 78 |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of 6-bromo-8-(trifluoromethyl)quinoxaline derivatives.
References
Application Notes and Protocols for the Catalytic Cyclization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted benzimidazoles is a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and functional applications. The cyclization of o-phenylenediamines is a common and effective strategy for constructing the benzimidazole core. This document provides detailed application notes and protocols for the catalytic cyclization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine to form 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole and its 2-substituted derivatives. The presence of both a bromo and a trifluoromethyl group, both being electron-withdrawing, presents unique challenges and opportunities in the synthesis of novel benzimidazole-based compounds. The bromo substituent offers a convenient handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries.
While specific literature on the catalytic cyclization of this compound is limited, established methods for the cyclization of o-phenylenediamines bearing electron-withdrawing groups can be adapted. This document outlines several catalytic strategies, including reactions with aldehydes, carboxylic acids (and their derivatives), and other C1 sources.
Reaction Pathway and General Mechanisms
The fundamental reaction involves the condensation of this compound with a one-carbon or multi-carbon electrophile, followed by an intramolecular cyclization and subsequent aromatization to form the benzimidazole ring.
General Reaction Scheme:
This compound
where R-X can be an aldehyde, a carboxylic acid, an orthoester, or another suitable electrophile.
The reaction mechanism typically proceeds through the following key steps:
-
Nucleophilic attack: One of the amino groups of the diamine attacks the electrophilic carbon of the reagent (e.g., the carbonyl carbon of an aldehyde or carboxylic acid).
-
Formation of a Schiff base or amide intermediate: This is followed by the elimination of a water molecule.
-
Intramolecular cyclization: The second amino group attacks the imine or amide carbon to form a five-membered ring.
-
Aromatization: The cyclized intermediate (a dihydrobenzimidazole or benzimidazoline) undergoes oxidation or dehydration to form the stable aromatic benzimidazole ring.
Catalytic Conditions for Cyclization: A Comparative Overview
The choice of catalyst and reaction conditions is crucial for achieving high yields and purity, especially with a substrate bearing strong electron-withdrawing groups. Below is a summary of catalytic systems reported for the cyclization of various substituted o-phenylenediamines, which can be considered for the target molecule.
| Catalyst/Reagent | Co-reagent/Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Notes |
| From Aldehydes | |||||
| Au/TiO₂ | Toluene | 90 | 2-24 h | 51-99 | Effective for a wide range of aromatic and aliphatic aldehydes.[1] |
| MgCl₂·6H₂O | Ethanol | Reflux | 0.5-2 h | 85-95 | A mild and efficient Lewis acid catalyst.[2] |
| p-Toluenesulfonic acid | Solvent-free (grinding) | Room Temp. | 5-15 min | 90-98 | Green and rapid method.[2] |
| From Carboxylic Acids/Derivatives | |||||
| Acetic Acid | Acetic Acid | 85 | Overnight | ~87 | For condensation with aldehydes, but acetic acid can also serve as a reactant.[3] |
| 4 N HCl | Acetic Acid | Reflux | 5 h | - | Classical acidic conditions.[3] |
| Amino Acids | Water | Room Temp. | 24 h | Moderate | Green chemistry approach with α-keto acids.[4] |
| Other C1 Sources | |||||
| Triphosgene | Triethylamine/THF | 0 to Room Temp. | - | - | Forms a 2-oxo-benzimidazole intermediate.[5] |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of substituted benzimidazoles and are proposed as starting points for the cyclization of this compound. Optimization of reaction conditions may be necessary to achieve optimal yields.
Protocol 1: Cyclization with Aldehydes using a Lewis Acid Catalyst (Adapted from Ghosh and Subba)[2]
This protocol utilizes magnesium chloride as a mild and efficient Lewis acid catalyst for the condensation of the diamine with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0-1.2 equivalents)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) (10-20 mol%)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in ethanol (10 mL).
-
Add MgCl₂·6H₂O (0.1-0.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
Expected Outcome: This method is expected to provide good to excellent yields of the desired benzimidazole, although the electron-withdrawing nature of the substrate may require longer reaction times or slightly higher catalyst loading.
Protocol 2: Solvent-Free Cyclization with Aldehydes using an Acid Catalyst (Adapted from Singh et al.)[2]
This protocol offers a green, rapid, and efficient method for benzimidazole synthesis under solvent-free conditions.
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Mortar and pestle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a mortar, combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and p-TSA (0.1 mmol).
-
Grind the mixture with a pestle at room temperature for 5-15 minutes. Monitor the reaction by TLC.
-
After completion, add ethyl acetate (20 mL) to the mixture and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Expected Outcome: This method is often high-yielding and very rapid. The solid-state reaction may be advantageous for substrates that are sensitive to prolonged heating in solution.
Protocol 3: Cyclization using Formic Acid to yield 6-Bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole
This is a classic and straightforward method for the synthesis of 2-unsubstituted benzimidazoles.
Materials:
-
This compound
-
Formic acid (88-98%)
-
Saturated sodium bicarbonate solution or ammonium hydroxide
-
Water
Procedure:
-
In a round-bottom flask, add this compound (1.0 mmol) and an excess of formic acid (e.g., 5-10 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water (50 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Expected Outcome: This method is generally robust and provides good yields for the synthesis of the parent benzimidazole ring system.
Visualized Workflows
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Formic acid is corrosive and should be handled with caution.
-
Triphosgene is a safer alternative to phosgene but should still be handled with extreme care as it can release phosgene upon decomposition.
Conclusion
The catalytic cyclization of this compound provides a versatile entry point to a range of novel benzimidazole derivatives. The protocols outlined in this document, adapted from established literature for analogous compounds, offer several effective strategies for researchers. The choice of protocol will depend on the desired 2-substituent, available reagents, and desired reaction conditions (e.g., conventional heating vs. solvent-free methods). Due to the electron-withdrawing nature of the substituents on the diamine, careful optimization of reaction parameters is recommended to achieve high yields and purity.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine as a key building block. This versatile intermediate, featuring a bromine atom for cross-coupling and a 1,2-diamine functionality for subsequent heterocycle formation, is of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aryl bromide, a factor considered in the development of the following protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For an electron-deficient aryl bromide such as this compound, standard palladium catalysis with a suitable phosphine ligand and a base is effective.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 10 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene and deionized water (10:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed toluene/water (10:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aniline derivatives. Given the electron-deficient nature of the starting material, a robust catalyst system is recommended.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ (3) | t-BuOH | 90 | 20 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS (2) | THF | 80 | 24 | 65-75 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2 equivalents)
-
Anhydrous Toluene (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (2.0 equiv.) to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed, anhydrous toluene, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, leading to the synthesis of substituted alkynes. A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | DMF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | DABCO (2) | Acetonitrile | RT | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 12 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | - | i-Pr₂NEt (3) | THF | 50 | 10 | 70-80 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%, optional, for classical conditions)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous DMF (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.) and bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.). If using classical conditions, add copper(I) iodide (0.01 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed, anhydrous DMF, followed by triethylamine (3.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Caption: Sonogashira Coupling Workflow.
Heck Reaction
The Heck reaction allows for the arylation of alkenes. For electron-deficient aryl bromides, the reaction generally proceeds well with standard palladium catalysts.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Acetonitrile | 80 | 20 | 75-85 |
| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | DMA | 120 | 12 | 65-75 |
| 4 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 70-80 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous DMF (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed, anhydrous DMF, triethylamine (2.0 equiv.), and the alkene (1.5 equiv.).
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Benzimidazole Synthesis
The 1,2-diamine functionality of the title compound is a versatile handle for the synthesis of benzimidazoles, a common scaffold in medicinal chemistry. This can be achieved through condensation with aldehydes or carboxylic acids. [1][2][3]
Data Presentation: Benzimidazole Synthesis
| Entry | Coupling Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-Toluenesulfonic acid (10 mol%) | Ethanol | Reflux | 6 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | Acetic Acid | 100 | 4 | 90-98 |
| 3 | Acetic Acid | 4 M HCl | - | 120 | 8 | 80-90 |
| 4 | Phenylacetic Acid | Polyphosphoric acid (PPA) | - | 150 | 5 | 75-85 |
Experimental Protocol: Benzimidazole Synthesis with an Aldehyde
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
p-Toluenesulfonic acid monohydrate (10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde (1.0 equiv.) in ethanol.
-
Add p-toluenesulfonic acid monohydrate (0.1 equiv.).
-
Heat the mixture to reflux and stir for 6 hours. An oxidizing agent, such as air bubbling through the solution, may be beneficial for the cyclization step.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Caption: Benzimidazole Synthesis Workflow.
References
- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 2. ijariie.com [ijariie.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in Pharmaceutical and Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, a key building block in the preparation of biologically active heterocyclic compounds. This document details its application in the synthesis of quinoxaline and benzimidazole derivatives, which are important scaffolds in both pharmaceutical and agrochemical research.
Introduction
This compound is a substituted ortho-phenylenediamine that serves as a versatile precursor for the synthesis of various heterocyclic systems. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and bioactivity of the final compounds. This diamine is particularly useful for creating complex molecules with potential applications as kinase inhibitors, fungicides, and other therapeutic or agrochemical agents.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The reaction of this compound with 1,2-dicarbonyl compounds provides a direct route to substituted quinoxalines.
Application: Synthesis of Agrochemical Fungicides
A key application of this diamine is in the synthesis of quinoxaline-based fungicides. The following protocol is adapted from patent literature describing the preparation of a key intermediate for such compounds.
Reaction Scheme:
General reaction for the synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline.
Experimental Protocol: Synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline
This protocol describes the cyclocondensation reaction between this compound and glyoxal to yield 6-Bromo-8-(trifluoromethyl)quinoxaline.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 volumes), add a 40% aqueous solution of glyoxal (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 6-Bromo-8-(trifluoromethyl)quinoxaline.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield |
| 6-Bromo-8-(trifluoromethyl)quinoxaline | This compound | Glyoxal | Ethanol | 3 hours | ~85% |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H), 8.95 (s, 1H), 8.20 (d, J = 1.6 Hz, 1H), 8.05 (d, J = 1.6 Hz, 1H).
-
Mass Spectrometry (ESI): m/z calculated for C₉H₄BrF₃N₂ [M+H]⁺: 292.95; found 292.9.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. The Phillips-Ladenburg synthesis, involving the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives, is a common method for their preparation.
Application: Precursors for Kinase Inhibitors
The bromo- and trifluoromethyl-substituted benzimidazole scaffold is of interest in the development of kinase inhibitors. The following protocol outlines a general procedure for the synthesis of 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzimidazoles.
Reaction Scheme:
General reaction for the synthesis of 2-substituted benzimidazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-6-bromo-4-(trifluoromethyl)-1H-benzimidazoles
This protocol describes the cyclocondensation of this compound with a carboxylic acid in the presence of a dehydrating agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Combine this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in polyphosphoric acid (10 volumes).
-
Heat the reaction mixture to 120-140 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the resulting precipitate with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.
Quantitative Data (Example with Acetic Acid):
| Product | Starting Material | Reagent | Dehydrating Agent | Reaction Time | Yield |
| 6-Bromo-2-methyl-4-(trifluoromethyl)-1H-benzimidazole | This compound | Acetic Acid | PPA | 5 hours | ~75% |
Experimental Workflows
Workflow for Quinoxaline Synthesis
A typical workflow for the synthesis of quinoxaline derivatives.
Workflow for Benzimidazole Synthesis
A typical workflow for the synthesis of benzimidazole derivatives.
Safety Precautions
-
This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all reagents and solvents with care, following standard laboratory safety procedures.
-
Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with extreme caution.
These protocols and application notes demonstrate the utility of this compound as a valuable intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The provided methodologies offer a solid foundation for researchers to explore the synthesis of novel compounds based on this versatile building block.
Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, bioavailability, and binding affinity.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient methodology, significantly reducing reaction times and improving yields compared to conventional heating methods.[3][4][5]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of novel benzimidazole derivatives utilizing 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine as a key starting material. The protocols are based on established methodologies for the synthesis of substituted benzimidazoles, including those with electron-withdrawing groups.[6][7]
General Reaction Scheme
The primary synthetic route involves the cyclocondensation of this compound with various aldehydes or carboxylic acids under microwave irradiation. This reaction leads to the formation of 6-Bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole derivatives, which are valuable scaffolds for further functionalization in drug discovery programs.
Reaction with Aldehydes:
A mixture of this compound and a substituted aldehyde undergoes oxidative cyclization to yield the corresponding 2-substituted benzimidazole.
Reaction with Carboxylic Acids:
The condensation of this compound with a carboxylic acid, often in the presence of an acid catalyst, results in the formation of the benzimidazole ring.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles from Aldehydes
This protocol describes a general method for the reaction of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or solvent-free)
-
Oxidizing agent (e.g., sodium metabisulfite (Na₂S₂O₅), or can be open to air)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the substituted aromatic aldehyde (1.1 mmol).
-
If a solvent is used, add 3-5 mL of ethanol. For solvent-free conditions, proceed to the next step.
-
If an oxidizing agent is required, add sodium metabisulfite (0.5 mmol). Some reactions may proceed with atmospheric oxygen.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120-140°C for 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
If the reaction was performed in a solvent, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles from Carboxylic Acids
This protocol outlines a general procedure for the condensation of this compound with various carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or 4M HCl
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial with a stir bar, place this compound (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
Add a catalytic amount of polyphosphoric acid or a few drops of 4M HCl.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature of 150-180°C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the vial to room temperature.
-
Carefully add the reaction mixture to ice-cold water.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for microwave-assisted benzimidazole synthesis based on analogous reactions reported in the literature. These serve as a guideline for the synthesis using this compound.
Table 1: Microwave-Assisted Synthesis from Substituted o-Phenylenediamines and Aldehydes
| Entry | o-Phenylenediamine | Aldehyde | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| 1 | N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ / Solvent-free | 5 | >99 | [6][8] |
| 2 | 4-nitro-o-phenylenediamine | 4-Chlorobenzaldehyde | Na₂S₂O₅ / Ethanol | 10-15 | 85-95 | [1][9] |
| 3 | o-phenylenediamine | 4-Methoxybenzaldehyde | None / Water | 10 | 92 |
Table 2: Microwave-Assisted Synthesis from Substituted o-Phenylenediamines and Carboxylic Acids
| Entry | o-Phenylenediamine | Carboxylic Acid | Catalyst/Solvent | Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-nitro-o-phenylenediamine | Phenoxyacetic acid | 6N HCl | 2.5-3.5 | 82-92 |[6] | | 2 | o-phenylenediamine | Acetic acid | 4M HCl | 1.5-4 | 80-95 |[3] | | 3 | o-phenylenediamine | Benzoic Acid | PPA | 5-10 | 85-95 |[5] |
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: General reaction pathway for benzimidazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Solvent Selection in Reactions of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent selection for various chemical transformations involving 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. This key intermediate is valuable in the synthesis of a wide range of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry and materials science. The choice of solvent can critically influence reaction outcomes, including yield, purity, and reaction time.
Key Considerations for Solvent Selection
The selection of an appropriate solvent for reactions with this compound is governed by several factors:
-
Solubility: The starting materials, reagents, and any catalysts must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
-
Reaction Type: The nature of the chemical transformation (e.g., condensation, cyclization, cross-coupling) will dictate the optimal solvent properties, such as polarity, proticity, and boiling point.
-
Reaction Temperature: The solvent must have a suitable boiling point to allow the reaction to be conducted at the desired temperature. For high-temperature reactions, high-boiling aprotic polar solvents are often preferred.
-
Work-up and Purification: The solvent should be easily removable after the reaction is complete and should not interfere with the isolation and purification of the desired product.
Application 1: Synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles via Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)
The condensation of this compound with carboxylic acids is a fundamental method for the synthesis of 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles. The choice of solvent is critical for driving the dehydration and cyclization steps.
Solvent Comparison for Analogous Benzimidazole Syntheses
While specific comparative data for this compound is scarce in the literature, data from analogous reactions with other substituted o-phenylenediamines can provide valuable guidance.
| Solvent System | Reactants | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Citation |
| 4 M HCl (reflux) | Substituted diamine and ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate | 5-Substituted benzimidazole derivatives | - | - | Reflux | [1] |
| Ethanol (reflux) | o-Phenylenediamine and various aldehydes | 2-Substituted benzimidazoles | Moderate to good | 2 | 80 | [2] |
| N,N-Dimethylformamide (DMF) | Substituted benzimidazole and alkyl halide | N-Alkylated benzimidazole | - | 16 | Ambient | [3] |
| Acetic Acid | o-Phenylenediamine and 3-bromobenzaldehyde | 2-(3-bromophenyl)-1H-benzo[d]imidazole | - | - | - | [3] |
| Polyphosphoric Acid (PPA) | o-Phenylenediamine and carboxylic acids | 2-Substituted benzimidazoles | - | - | - | [4] |
Inference for this compound:
-
Acidic Protic Solvents: Aqueous mineral acids like HCl can serve as both a solvent and a catalyst, promoting the condensation and cyclization. Acetic acid can also be used, acting as a solvent and reactant when the 2-substituent is a methyl group.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are commonly used, often with an acid catalyst, providing good solubility for the diamine and facilitating the reaction at reflux temperatures.
-
Polar Aprotic Solvents: High-boiling aprotic solvents like DMF can be advantageous for reactions requiring higher temperatures and for subsequent N-alkylation steps.
-
Dehydrating Agents: In some cases, dehydrating agents like polyphosphoric acid (PPA) can be used, often in solvent-free conditions or with a high-boiling co-solvent, to drive the reaction to completion.
Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of 6-Bromo-2-methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole via the condensation of this compound with acetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 6-Bromo-2-methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of 6-Bromo-2-methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole.
Application 2: Microwave-Assisted Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in benzimidazole synthesis. Polar solvents that efficiently absorb microwave radiation are typically employed.
Recommended Solvents for Microwave-Assisted Synthesis
| Solvent | Properties | Rationale |
| Ethanol | Polar protic | Good microwave absorbent, readily available, and environmentally benign. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High boiling point, excellent microwave absorbent, good solvent for a wide range of reagents. |
| Acetonitrile | Polar aprotic | Moderate boiling point, good microwave absorbent. |
| Water | Polar protic | "Green" solvent, excellent microwave absorbent, often used with a co-solvent. |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol outlines a general procedure for the microwave-assisted condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or DMF
-
Microwave synthesis vial
-
Microwave reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Add a suitable solvent such as ethanol or DMF (2-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Application 3: Cross-Coupling Reactions
The bromo-substituent on the benzimidazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. The solvent choice for these reactions is crucial for catalyst stability and activity.
General Solvent Recommendations for Cross-Coupling Reactions
| Reaction Type | Common Solvents | Rationale |
| Suzuki Coupling | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | Aprotic solvents are generally preferred. The addition of water can sometimes enhance the reaction rate. |
| Heck Coupling | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Aprotic solvents that are compatible with the phosphine ligands and bases are commonly employed. |
The specific choice of solvent, catalyst, ligand, and base should be optimized for each specific substrate and coupling partner.
Caption: Synthetic utility of this compound.
Conclusion
The selection of an appropriate solvent is a critical parameter in optimizing reactions involving this compound. For the common synthesis of benzimidazoles, polar protic solvents like ethanol or acidic media such as acetic acid or aqueous HCl are effective for conventional heating methods. For microwave-assisted synthesis, polar solvents like ethanol and DMF are preferred due to their efficient energy absorption. For subsequent cross-coupling reactions, aprotic solvents like toluene, dioxane, and DMF are generally employed. The protocols and data presented in these application notes serve as a valuable resource for researchers in the development of novel compounds derived from this important building block. Further optimization of reaction conditions, including solvent screening, is recommended for specific applications to achieve the highest possible yields and purity.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a valuable and versatile building block in medicinal chemistry and materials science for the synthesis of a wide array of novel heterocyclic compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules. This document provides detailed protocols for the synthesis of two important classes of heterocycles, benzimidazoles and quinoxalines, using this starting material. These protocols are based on established synthetic methodologies for ortho-phenylenediamines and can be adapted for the synthesis of a diverse library of compounds.
Synthesis of Novel 6-Bromo-4-(trifluoromethyl)-1H-benzimidazoles
The synthesis of benzimidazoles is a cornerstone of medicinal chemistry, with this scaffold being present in numerous FDA-approved drugs. The reaction of this compound with various aldehydes provides a straightforward route to novel substituted benzimidazoles.
General Reaction Scheme
The condensation of this compound with an aldehyde, followed by intramolecular cyclization and oxidation, yields the corresponding benzimidazole. This reaction can be carried out using various reagents and conditions, with one common method involving sodium metabisulfite in DMF.
Caption: General reaction for benzimidazole synthesis.
Data Presentation: Synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazoles
| Entry | Aldehyde (R-CHO) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4 | 82 |
| 3 | 4-Methoxybenzaldehyde | 3.5 | 88 |
| 4 | 2-Naphthaldehyde | 4 | 79 |
| 5 | Cyclohexanecarboxaldehyde | 5 | 75 |
Experimental Protocol
This protocol is a general method for the synthesis of N-substituted benzimidazoles and has been adapted for the specified starting material.[1]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add the sodium metabisulfite adduct of the corresponding aldehyde (1.2 mmol).
-
Heat the reaction mixture at reflux for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 6-Bromo-2-substituted-4-(trifluoromethyl)-1H-benzimidazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for benzimidazole synthesis.
Synthesis of Novel 6-Bromo-8-(trifluoromethyl)quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[2] The condensation of this compound with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxaline derivatives.[3][4][5]
General Reaction Scheme
The reaction of this compound with a 1,2-dicarbonyl compound in a suitable solvent, often with a catalyst, leads to the formation of the corresponding quinoxaline.
Caption: General reaction for quinoxaline synthesis.
Data Presentation: Synthesis of 6-Bromo-8-(trifluoromethyl)quinoxalines
| Entry | 1,2-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |
| 1 | Benzil | 2 | 92 |
| 2 | 2,3-Butanedione | 1.5 | 89 |
| 3 | 1-Phenyl-1,2-propanedione | 2 | 90 |
| 4 | Acenaphthenequinone | 2.5 | 85 |
| 5 | Glyoxal | 3 | 80 |
Experimental Protocol
This protocol is based on a general procedure for the synthesis of quinoxalines.[3]
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (15 mL).
-
Heat the mixture at reflux for 1.5-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-Bromo-2,3-disubstituted-8-(trifluoromethyl)quinoxaline.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex heterocyclic structures such as benzimidazoles, quinoxalines, and other pharmacologically active scaffolds. The presence of two adjacent nucleophilic amino groups necessitates a carefully considered protecting group strategy to achieve regioselectivity and prevent undesired side reactions during synthetic transformations. The electronic properties of the trifluoromethyl group (electron-withdrawing) and the bromine atom can influence the reactivity of the amine functionalities. This document provides detailed protocols for common protecting group strategies for this substrate, focusing on mono- and di-protection using the tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.
Protecting Group Strategies: Mono- vs. Di-protection
The choice between mono- and di-protection of the diamine is dictated by the desired synthetic outcome.
-
Mono-protection is essential when subsequent reactions require differentiation between the two amino groups. For instance, in the synthesis of certain N-substituted benzimidazoles, one amine must remain free to react with a suitable cyclization precursor.
-
Di-protection is employed when both amino groups need to be shielded to allow for reactions elsewhere on the aromatic ring, such as Suzuki or Stille coupling at the bromine position, without interference from the nucleophilic amines.
The tert-butoxycarbonyl (Boc) group is a suitable choice for both strategies. Selective mono-protection can often be achieved by carefully controlling the stoichiometry of the protecting agent, typically di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocols
Protocol 1: Mono-Boc Protection of this compound
This protocol aims for the selective protection of one of the two amino groups.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the mono-protected product.
Protocol 2: Di-Boc Protection of this compound
This protocol is for the protection of both amino groups.
Materials:
-
Same as Protocol 1, with adjusted stoichiometry.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or Tetrahydrofuran (THF) (approx. 0.1 M).
-
Add triethylamine (2.5 eq) or another suitable base like 4-Dimethylaminopyridine (DMAP) (0.1 eq) for catalysis.
-
Add di-tert-butyl dicarbonate (2.2 - 2.5 eq) to the solution.
-
Stir the reaction at room temperature for 18-24 hours.
-
Monitor the reaction for the disappearance of starting material and mono-protected intermediate by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 7-10).
-
Purify the crude product by flash column chromatography or recrystallization to obtain the di-protected diamine.
Protocol 3: Deprotection of Boc-Protected Diamine
This protocol describes the removal of the Boc group(s).
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected diamine (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected diamine.
Data Presentation
The following table summarizes typical reaction parameters for the protection of this compound. Note that yields are representative and may vary based on reaction scale and purity of reagents.
| Protection Strategy | Protecting Agent | Stoichiometry (Diamine:Agent:Base) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Mono-protection | (Boc)₂O | 1 : 1.1 : 1.1 | DCM | 0 to RT | 12 - 18 | 60 - 75 |
| Di-protection | (Boc)₂O | 1 : 2.2 : 2.5 | DCM / THF | RT | 18 - 24 | > 90 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the protection strategies.
Caption: Workflow for protecting group strategy selection.
Caption: Selective mono- vs. di-protection scheme.
Application Notes and Protocols: One-Pot Synthesis of Novel Benzimidazoles from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties, make them a subject of intense interest in medicinal chemistry and drug development. The one-pot synthesis of 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is an efficient and atom-economical approach to generate molecular diversity.
These application notes provide a detailed protocol for the one-pot synthesis of novel benzimidazoles starting from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. The presence of the bromo and trifluoromethyl substituents on the benzene ring is of particular interest as these groups can significantly modulate the physicochemical and pharmacological properties of the final compounds, such as lipophilicity and metabolic stability.
Reaction Scheme
The general reaction involves the condensation and subsequent oxidative cyclization of this compound with various aldehydes in the presence of a catalyst. This one-pot procedure avoids the isolation of intermediate Schiff bases, thereby simplifying the experimental workflow and often improving overall yields.
Caption: General one-pot synthesis of benzimidazoles.
Experimental Protocols
This section details a representative experimental protocol for the one-pot synthesis of 2-substituted 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles. The following procedure is adapted from established methods for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.[1][2][3]
Materials:
-
This compound
-
Various aromatic or aliphatic aldehydes
-
Lanthanum(III) chloride (LaCl₃) (catalyst)[2]
-
Acetonitrile (CH₃CN) (solvent)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 270 mg).
-
Add acetonitrile (5 mL) to dissolve the diamine, followed by the aldehyde (1.1 mmol).
-
Add lanthanum(III) chloride (10 mol%, 0.1 mmol, 24.5 mg) to the stirred solution.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Workup: Upon completion of the reaction (as indicated by TLC), remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted benzimidazole derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-substituted 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles using the protocol described above. These yields are illustrative and based on typical outcomes for similar reactions reported in the literature.[2][3][4]
| Entry | Aldehyde (R-CHO) | R-Group | Product | Representative Yield (%) |
| 1 | Benzaldehyde | Phenyl | 6-Bromo-2-phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 6-Bromo-2-(4-chlorophenyl)-4-(trifluoromethyl)-1H-benzo[d]imidazole | 95 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 6-Bromo-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-benzo[d]imidazole | 90 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 6-Bromo-2-(4-nitrophenyl)-4-(trifluoromethyl)-1H-benzo[d]imidazole | 88 |
| 5 | 2-Naphthaldehyde | 2-Naphthyl | 6-Bromo-2-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole | 85 |
| 6 | Cinnamaldehyde | (E)-Styryl | 6-Bromo-2-((E)-styryl)-4-(trifluoromethyl)-1H-benzo[d]imidazole | 82 |
| 7 | Hexanal | Pentyl | 6-Bromo-2-pentyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | 78 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the one-pot synthesis and purification of the target benzimidazole derivatives.
Caption: Workflow for one-pot benzimidazole synthesis.
Concluding Remarks
The described one-pot protocol offers an efficient and straightforward method for the synthesis of novel 6-bromo-4-(trifluoromethyl)-substituted benzimidazoles. This approach is amenable to the use of a wide range of aldehydes, allowing for the generation of a library of compounds for further investigation in drug discovery and materials science. The mild reaction conditions and simple workup procedure make this a valuable methodology for researchers in the field.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of reactions involving 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound with a high yield?
A1: An efficient and scalable synthesis starts from 4-bromo-2-(trifluoromethyl)aniline. The process involves a two-step sequence: regioselective nitration of the starting material, followed by the reduction of the nitro group to an amine. This strategy has been reported to achieve an overall yield of around 81% with high purity (99% by HPLC).[1]
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is crucial during the electrophilic nitration of the aromatic ring. The reaction is typically exothermic, and maintaining a low temperature (e.g., 0-5 °C) helps to prevent the formation of undesired regioisomers and di-nitrated byproducts. Slow, dropwise addition of the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) with vigorous stirring is essential.
Q3: Which reducing agents are most effective for the conversion of the nitro-intermediate to the final diamine product?
A3: Several reducing agents can be effective. A common and robust method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Another effective method is the use of stannous chloride (SnCl2) in an acidic medium, such as ethanol or concentrated hydrochloric acid. The choice of reducing agent may depend on the scale of the reaction and the available equipment.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the nitration and reduction steps can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the reaction endpoint and helps to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.
Q5: What are the recommended storage conditions for this compound?
A5: Aromatic diamines can be sensitive to light and air, which may lead to oxidation and discoloration. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place, such as a refrigerator.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Intermediate | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Poor quality of starting material or reagents. | 1. Increase the reaction time and continue to monitor by TLC/HPLC. 2. Ensure the temperature is maintained between 0-5 °C during the addition of the nitrating agent. 3. Verify the purity of the 4-bromo-2-(trifluoromethyl)aniline and use fresh, concentrated nitric and sulfuric acids. |
| Formation of Multiple Products in Nitration Step | 1. Reaction temperature was too high. 2. Nitrating agent was added too quickly. | 1. Maintain a strict low-temperature profile (0-5 °C). 2. Add the nitrating agent dropwise with vigorous stirring to ensure rapid dispersion and heat dissipation. |
| Low Yield of Final Diamine Product | 1. Incomplete reduction of the nitro group. 2. Catalyst poisoning or deactivation (for catalytic hydrogenation). 3. Loss of product during work-up and purification. | 1. Increase reaction time or temperature (if using SnCl2). For hydrogenation, ensure adequate hydrogen pressure and catalyst loading. 2. Use fresh, high-quality Pd/C catalyst. Ensure the substrate and solvent are free of impurities that could poison the catalyst. 3. Optimize the extraction and purification steps. Aromatic diamines can be water-soluble to some extent, so ensure thorough extraction with an appropriate organic solvent. |
| Product Discoloration (Dark or Tarry Mixture) | 1. Oxidation of the diamine product. 2. Presence of residual acidic or basic impurities. | 1. Conduct the work-up and purification steps promptly. Handle the purified product under an inert atmosphere. 2. Ensure the product is thoroughly washed to remove any residual acids or bases from the reaction and work-up. Neutralize the reaction mixture carefully during work-up. |
| Difficulty in Product Purification | 1. Presence of colored impurities. 2. Similar polarity of the product and unreacted starting material or byproducts. | 1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. Employ column chromatography with a carefully selected solvent system to separate compounds with similar polarities. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-6-nitro-2-(trifluoromethyl)aniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-2-(trifluoromethyl)aniline. Cool the flask to 0 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-6-nitro-2-(trifluoromethyl)aniline.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask containing the 4-bromo-6-nitro-2-(trifluoromethyl)aniline, add ethanol and stannous chloride dihydrate.
-
Reduction: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the nitro-intermediate is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final this compound.
Visualizations
Caption: A diagram illustrating the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
minimizing side products in 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the condensation of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine to synthesize substituted benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of this compound with aldehydes, helping you to minimize side products and optimize your reaction.
Question: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
Answer:
Incomplete reactions can be due to several factors, particularly given the electron-deficient nature of this compound. The electron-withdrawing trifluoromethyl and bromo groups decrease the nucleophilicity of the amine groups, making them less reactive.
-
Insufficient Activation of the Aldehyde: The carbonyl carbon of the aldehyde may not be sufficiently electrophilic.
-
Solution: Employ acidic catalysts to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Common choices include p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), or acetic acid.
-
-
Low Reaction Temperature: The activation energy for the condensation may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at excessive temperatures.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Solvents like ethanol, methanol, or dimethylformamide (DMF) are often effective for this type of condensation. For sluggish reactions, switching to a higher boiling point solvent might be beneficial.
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
Answer:
The formation of side products is a common challenge. The primary side products in this reaction are often due to over-alkylation, dimerization of the diamine, or incomplete cyclization.
-
Side Product 1: 1,2-Disubstituted Benzimidazole (Over-alkylation): This occurs when the N-H of the initially formed 2-substituted benzimidazole is alkylated by another molecule of the aldehyde.
-
Minimization Strategy:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the diamine to the aldehyde.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can disfavor the second alkylation step.
-
Aldehyde Electronics: Aldehydes with electron-donating groups are more prone to causing over-alkylation. If possible, select an aldehyde with electron-withdrawing groups.
-
-
-
Side Product 2: Oxidative Dimerization of the Diamine: o-Phenylenediamines can undergo oxidative dimerization to form phenazine-type structures, especially in the presence of air (oxygen) and certain catalysts.
-
Minimization Strategy:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Choice of Oxidant/Catalyst: If an oxidant is used to facilitate the final aromatization step, choose a mild and selective one.
-
-
-
Side Product 3: Incomplete Cyclization Products (e.g., Schiff Base): The initial Schiff base intermediate may not fully cyclize to the benzimidazole ring.
-
Minimization Strategy:
-
Acid Catalysis: Ensure sufficient acid catalyst is present to promote the intramolecular cyclization.
-
Dehydration: The removal of water drives the equilibrium towards the cyclized product. Using a Dean-Stark apparatus or adding a dehydrating agent can be effective.
-
-
Question: How does the choice of aldehyde affect the reaction outcome and the potential for side products?
Answer:
The electronic nature of the aldehyde plays a crucial role.
-
Electron-donating groups on the aldehyde: These increase the electron density on the carbonyl oxygen, which can lead to a higher propensity for over-alkylation, forming the 1,2-disubstituted benzimidazole.
-
Electron-withdrawing groups on the aldehyde: These decrease the electron density on the carbonyl oxygen, generally favoring the formation of the desired 2-substituted benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected regiochemistry of the product formed from the condensation of this compound?
A1: The condensation is expected to yield the 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole derivative. The cyclization will occur in a way that places the substituents at these positions on the resulting benzimidazole ring system.
Q2: What are suitable catalysts for this condensation reaction?
A2: Acid catalysts are generally effective. Common choices include:
-
p-Toluenesulfonic acid (p-TSA)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Solid-supported acids for easier removal.
Q3: What purification techniques are most effective for isolating the desired product?
A3:
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the desired product from side products and unreacted starting materials. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for obtaining highly pure product.
Q4: How can I confirm the structure of my product and identify any impurities?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and can help in the identification of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help to identify the molecular weights of any side products.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and for separating components of a mixture for further analysis (e.g., by LC-MS).
Data Presentation
Table 1: Effect of Aldehyde Substituents on Product Distribution (Illustrative)
| Aldehyde Substituent (para-position) | Expected Major Product | Potential for Over-alkylation |
| -OCH₃ (Electron-donating) | 6-Bromo-4-(trifluoromethyl)-2-(4-methoxyphenyl)-1H-benzimidazole | High |
| -CH₃ (Electron-donating) | 6-Bromo-4-(trifluoromethyl)-2-(p-tolyl)-1H-benzimidazole | Moderate to High |
| -H (Neutral) | 6-Bromo-4-(trifluoromethyl)-2-phenyl-1H-benzimidazole | Moderate |
| -Cl (Electron-withdrawing) | 6-Bromo-4-(trifluoromethyl)-2-(4-chlorophenyl)-1H-benzimidazole | Low to Moderate |
| -NO₂ (Strongly electron-withdrawing) | 6-Bromo-4-(trifluoromethyl)-2-(4-nitrophenyl)-1H-benzimidazole | Low |
Table 2: General Reaction Conditions for the Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzimidazoles
| Parameter | Condition | Notes |
| Solvent | Ethanol, Methanol, or DMF | Higher boiling solvents may be needed for less reactive aldehydes. |
| Catalyst | p-TSA (0.1 - 0.2 eq.) or 4M HCl | Acid catalysis is generally required. |
| Temperature | 80 °C - Reflux | Monitor reaction to avoid decomposition. |
| Reaction Time | 4 - 24 hours | Varies with the reactivity of the aldehyde. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to minimize oxidative side products. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzimidazoles
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired aromatic aldehyde (1.0 - 1.1 mmol, 1.0 - 1.1 eq.).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1 mmol, 0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Technical Support Center: Purification of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, such as 2-nitro-4-bromo-6-(trifluoromethyl)aniline, residual reducing agents (e.g., tin(II) chloride and its salts if used in the reduction of a nitro group), and over-brominated or isomeric byproducts. Positional isomers from the bromination of 3-(trifluoromethyl)aniline precursors may also be present.[1] Additionally, like many anilines, the diamine product can be susceptible to air oxidation, leading to colored, higher molecular weight impurities.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods are silica gel column chromatography and recrystallization.
-
Column Chromatography: This technique is highly effective for separating the target compound from isomers and other impurities with different polarities.[2]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing impurities and obtaining a crystalline final product.
The choice between these methods will depend on the nature and quantity of the impurities present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. It allows for the visualization of the separation of the desired product from impurities. For more detailed purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[3]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Column Chromatography: Product is streaking or tailing on the column. | The basic amine groups of the diamine are interacting strongly with the acidic silanol groups on the silica gel surface.[1] | Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Column Chromatography: Poor separation of the product from an impurity. | The polarity of the mobile phase is not optimal. The impurity may have a very similar polarity to the product. | Optimize the eluent system using TLC to achieve a larger difference in Rf values. A shallower solvent gradient during column chromatography may also improve separation.[1] |
| Recrystallization: The compound "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. | Use a lower boiling point solvent or a solvent pair. Try to cool the solution more slowly and introduce a seed crystal to encourage crystallization. |
| Recrystallization: No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or impurities are inhibiting crystallization. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. If impurities are suspected, an initial purification by column chromatography may be necessary. |
| The purified product is colored (yellow or brown). | This is often due to the presence of oxidized impurities. | While a faint color may not significantly impact purity, you can try treating a solution of the compound with a small amount of activated charcoal before a final filtration and recrystallization. Be aware that this can sometimes lead to product loss. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the desired product.
-
To counteract the basicity of the diamine, add 0.5-1% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]
-
Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find a suitable system.
-
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
troubleshooting low conversion rates with 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or resulting in a low yield?
A: The primary reason for low reactivity is the electronic nature of the starting material. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the two adjacent amine groups. This makes the diamine less reactive compared to unsubstituted or electron-rich o-phenylenediamines, leading to slower reaction rates and lower conversion under standard conditions. Overcoming this requires optimizing reaction parameters such as temperature, reaction time, and catalysis.
Q2: What are the ideal storage conditions for this compound to ensure its quality?
A: To maintain the reagent's integrity, it should be stored in a tightly sealed container in a dry, dark place at 2-8°C.[1][2] Improper storage can lead to degradation, introducing impurities that can interfere with the reaction and contribute to low yields.
Q3: What potential side reactions should I be aware of?
A: Side reactions can consume starting materials and complicate purification. Key concerns include:
-
Self-condensation of the coupling partner: If you are using an aldehyde or ketone with α-hydrogens, it may self-condense under the reaction conditions.[3]
-
Polymerization: Anilines, especially under oxidative or harsh acidic conditions, can be prone to polymerization.[4]
-
Incomplete Cyclization/Dehydration: In the formation of heterocycles like benzimidazoles, the reaction may stall at an intermediate stage (e.g., the imine or the cyclized, non-aromatized intermediate) if conditions are not sufficient to drive the final dehydration step.[3]
Q4: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Periodic sampling and analysis of the crude reaction mixture by ¹H NMR can also provide clear information on the conversion rate.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving issues related to low product yield.
Caption: A logical workflow for troubleshooting low conversion rates.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters that can be adjusted to improve conversion rates for condensation reactions, such as benzimidazole synthesis.
| Parameter | Standard Condition | Optimized Condition | Rationale & Expected Outcome |
| Catalyst | None or stoichiometric acetic acid | Catalytic Sc(OTf)₃, Yb(OTf)₃, Boric Acid, or heterogeneous Au/TiO₂.[5][6] | The electron-withdrawing -CF₃ group necessitates a stronger activation of the electrophile (e.g., aldehyde). Lewis acids or specialized catalysts can significantly accelerate the reaction.[5][7] |
| Temperature | Room Temperature to 80 °C | 100 °C to 140 °C (refluxing in higher boiling solvents like toluene or xylene).[8] | Higher temperatures provide the necessary activation energy to overcome the reduced nucleophilicity of the diamine. However, excessively high temperatures can cause degradation.[3] |
| Solvent | Ethanol, Methanol | Toluene, Xylene, DMF, or solvent-free. | For reactions that produce water, using a solvent that allows for azeotropic removal (e.g., toluene with a Dean-Stark apparatus) can drive the equilibrium toward the product.[9] |
| Reaction Time | 2-4 hours | 12-24 hours | Due to the low reactivity, the reaction may simply require more time to reach completion. Monitor periodically to determine the optimal endpoint.[7] |
| Water Removal | None | Dean-Stark trap, molecular sieves. | Condensation reactions are often reversible, with water as a byproduct.[3] Its removal shifts the equilibrium, favoring product formation.[9] |
Experimental Protocols
General Protocol: Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes a general method for the condensation of this compound with an aromatic aldehyde, a common application for this reagent.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 - 1.1 eq)
-
Catalyst: Acetic Acid (Glacial) or Scandium Triflate (Sc(OTf)₃, 5 mol%)
-
Solvent: Ethanol, Toluene, or Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration).
-
Add the aromatic aldehyde (1.0-1.1 eq) to the solution.
-
Add the catalyst. If using acetic acid, it can often be used as the solvent or co-solvent. If using a Lewis acid like Sc(OTf)₃, add it at this stage.
-
Equip the flask with a condenser and begin stirring the mixture.
-
Heat the reaction to the desired temperature (e.g., reflux in ethanol or toluene) and maintain for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS until the starting diamine is consumed.
Workup & Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with cold solvent.
-
If the product is soluble, concentrate the solvent under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure benzimidazole product.
Key Reaction Pathway Visualization
The most common use of this diamine is in the synthesis of benzimidazoles via condensation with aldehydes. The following diagram illustrates the generally accepted acid-catalyzed mechanism.
References
- 1. This compound | 157026-19-2 [sigmaaldrich.com]
- 2. 517920-69-3|5-Bromo-3-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Byproduct Identification in 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a benzimidazole from this compound and an aldehyde/carboxylic acid resulted in a mixture of products. What are the likely byproducts?
A1: When reacting the asymmetrically substituted this compound, the formation of two regioisomeric benzimidazole products is the most common outcome. Other potential byproducts include the uncyclized Schiff base intermediate (in reactions with aldehydes), and small amounts of starting material. Oxidation of the diamine starting material can also lead to colored impurities, which may complicate purification.[1]
Q2: How can I distinguish between the two possible regioisomers, 6-Bromo-4-(trifluoromethyl)-2-substituted-1H-benzimidazole and 5-Bromo-7-(trifluoromethyl)-2-substituted-1H-benzimidazole, using ¹H NMR?
A2: Differentiating between the two regioisomers can be achieved by careful analysis of the aromatic region of the ¹H NMR spectrum. The protons on the benzimidazole ring will exhibit different chemical shifts and coupling patterns due to the differing electronic environments created by the bromo and trifluoromethyl substituents. While specific shifts will vary depending on the substituent at the 2-position and the solvent used, you can generally expect distinct patterns for the aromatic protons. For definitive assignment, a 2D NMR technique such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment will show through-space correlations between the N-H proton of the imidazole ring and the aromatic protons on the benzene ring, allowing for unambiguous identification of the regioisomer.[2][3][4][5]
Q3: I see unexpected signals in my ¹⁹F NMR spectrum. What could they be?
A3: The ¹⁹F NMR spectrum is a powerful tool for identifying fluorine-containing species in your reaction mixture. An unexpected signal could correspond to the alternate regioisomer of your desired benzimidazole product. The chemical shift of the -CF₃ group is sensitive to its electronic environment, and the two regioisomers will have distinct ¹⁹F chemical shifts. Other possibilities include unreacted starting material or degradation products where the trifluoromethyl group is still intact.
Q4: My ¹H NMR shows a broad singlet in the downfield region (around 8-10 ppm) that is not my expected product. What could this be?
A4: A broad singlet in this region, particularly in reactions involving aldehydes, is often indicative of the imine proton of the uncyclized Schiff base intermediate.[1][6] This byproduct can accumulate if the cyclization to the benzimidazole is slow or incomplete. The chemical shift of this proton can be sensitive to the solvent and concentration.
Q5: My crude product is highly colored, making NMR analysis difficult. What is the cause and how can I address this?
A5: o-Phenylenediamines are susceptible to oxidation, which can form highly colored, often polymeric, impurities.[1] This can interfere with NMR analysis by broadening signals or obscuring peaks. To minimize oxidation, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon). If colored impurities are present in your crude product, you can attempt to remove them by treating a solution of your material with activated charcoal before further purification by column chromatography or recrystallization.
Troubleshooting Guides
Guide 1: Differentiating Regioisomers by NMR
This guide provides a general workflow for distinguishing between the two potential regioisomers formed in your reaction.
Guide 2: Identifying Common Byproducts
This decision tree will help you identify common byproducts based on their NMR signatures.
Data Presentation
The following tables summarize typical ¹H and ¹⁹F NMR chemical shift ranges for the starting material, the two potential regioisomeric benzimidazole products (using a methyl group at the 2-position as an example), and the Schiff base intermediate (from reaction with formaldehyde). Please note that actual chemical shifts can vary depending on the solvent, concentration, and the specific substituent at the 2-position.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Aromatic-H | NH₂/NH | CH₃ (if applicable) | Imine-H (if applicable) |
| This compound | 7.0 - 7.5 | 3.5 - 4.5 (broad) | - | - |
| 6-Bromo-2-methyl-4-(trifluoromethyl)-1H-benzimidazole | 7.5 - 8.0 | 10.0 - 12.0 (broad) | ~2.6 | - |
| 5-Bromo-2-methyl-7-(trifluoromethyl)-1H-benzimidazole | 7.5 - 8.0 | 10.0 - 12.0 (broad) | ~2.6 | - |
| Schiff Base Intermediate | 6.8 - 7.8 | ~5.0 (broad, amine), ~8.5 (broad, NH) | - | ~8.5 - 9.5 |
Table 2: Typical ¹⁹F NMR Chemical Shifts (ppm) in CDCl₃ (referenced to CFCl₃)
| Compound | Chemical Shift (δ) |
| This compound | ~ -63 |
| 6-Bromo-2-methyl-4-(trifluoromethyl)-1H-benzimidazole | ~ -61 to -63 |
| 5-Bromo-2-methyl-7-(trifluoromethyl)-1H-benzimidazole | ~ -61 to -63 |
| Schiff Base Intermediate | ~ -63 |
Note: The difference in ¹⁹F chemical shifts between the two regioisomers may be subtle and requires a high-resolution instrument for clear distinction.
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis from an Aldehyde
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add the desired aldehyde (1.0-1.2 eq.).
-
Add a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by solvent evaporation followed by purification.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired product from byproducts.
Protocol 2: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound or crude reaction mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean and dry NMR tube.
-
Acquire ¹H and ¹⁹F NMR spectra. For structural elucidation and differentiation of isomers, 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are highly recommended.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions and results may vary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine Coupling
Welcome to the technical support center for optimizing catalyst loading in coupling reactions involving 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your coupling reactions.
1. Low or No Product Yield
-
Question: I am observing a low yield or no formation of my desired coupled product. What are the potential causes and how can I improve the outcome?
-
Answer: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Catalyst Loading: The amount of active catalyst may be too low to effectively drive the reaction.
-
Troubleshooting: Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%). Monitor the reaction progress at each concentration to find the optimal loading that maximizes yield without leading to side reactions. For particularly challenging couplings, higher loadings (up to 10 mol%) might be necessary.[1][2]
-
-
Catalyst Inactivity or Decomposition: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[3][4] Pd(II) precursors like Pd(OAc)₂ or PdCl₂ require in-situ reduction, which can sometimes be inefficient.[3][4][5]
-
Troubleshooting:
-
Ensure your phosphine ligand is not oxidized, as this can hinder the reduction of Pd(II).[3]
-
Consider using a pre-catalyst that more readily forms the active Pd(0) species.[4][5]
-
If using a Pd(II) source, ensure reaction conditions (e.g., solvent, base, temperature) are suitable for the reduction step.[3]
-
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active, especially with electron-deficient aryl bromides like this compound.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The electronic and steric properties of the ligand must be well-matched to the substrates.
-
Troubleshooting: Screen a variety of phosphine ligands with different steric bulk and electronic properties (e.g., XPhos, SPhos, RuPhos).[5] For electron-deficient aryl halides, electron-rich and bulky ligands are often more effective.
-
-
2. Formation of Significant Side Products
-
Question: My reaction is producing the desired product, but I am also observing significant impurities. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation can often be controlled by fine-tuning the reaction conditions.
-
Homocoupling of the Aryl Bromide: This can occur at higher temperatures or with certain catalyst systems.
-
Troubleshooting:
-
Lower the reaction temperature.
-
Decrease the catalyst loading, as excessive catalyst can sometimes promote side reactions.[8]
-
-
-
Double Coupling on the Diamine: Since the starting material has two amine groups, double C-N bond formation is a possibility, leading to polymeric or undesired dimeric products.
-
Troubleshooting:
-
Use a stoichiometric excess of the this compound relative to the coupling partner.
-
Slowly add the coupling partner to the reaction mixture to maintain a low concentration and favor monocoupling.
-
-
-
Dehalogenation of the Aryl Bromide: This results in the formation of 3-(trifluoromethyl)benzene-1,2-diamine.
-
Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions with trace oxygen or water. While a small amount of water can sometimes be beneficial for Pd(II) reduction, excess water can be detrimental.[9]
-
-
3. Reaction Stalls Before Completion
-
Question: The reaction starts well but then stalls before all the starting material is consumed. What could be causing this?
-
Answer: A stalled reaction often points to catalyst deactivation.
-
Catalyst Poisoning: Certain functional groups or impurities in the reactants or solvent can act as catalyst poisons.
-
Troubleshooting:
-
Purify all reactants and ensure the solvent is anhydrous and degassed.
-
Functional groups like azo compounds can poison the catalyst.[9]
-
-
-
Catalyst Agglomeration: At higher temperatures or concentrations, the palladium catalyst can sometimes agglomerate into inactive nanoparticles.
-
Troubleshooting:
-
Use a ligand that provides better stabilization to the palladium center.
-
Consider a lower reaction temperature with a longer reaction time.
-
-
-
Data Presentation: Catalyst Loading Optimization
The following table summarizes typical starting points and ranges for optimizing catalyst loading in a palladium-catalyzed C-N coupling reaction with this compound.
| Parameter | Typical Starting Point | Optimization Range | Rationale & Key Considerations |
| Catalyst Loading (mol%) | 2 mol% | 1 - 10 mol% | Start with a standard loading and increase if reactivity is low. High loadings can be costly and may lead to side reactions.[6][9] |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | N/A | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that requires in-situ reduction.[3][5][7] |
| Ligand | XPhos or RuPhos | Screen various bulky, electron-rich phosphine ligands | Ligand choice is critical for catalyst stability and activity. The trifluoromethyl group on the substrate makes it electron-deficient, often favoring electron-rich ligands.[5] |
| Base | NaOt-Bu or LHMDS | K₂CO₃, Cs₂CO₃ | The choice of base can significantly affect reaction rate and substrate compatibility. Stronger bases like NaOt-Bu often allow for lower catalyst loadings but are less compatible with sensitive functional groups.[9] |
| Solvent | Toluene or Dioxane | THF, t-BuOH | The solvent should dissolve the reactants and base. Anhydrous and degassed solvents are crucial for reproducibility.[9][10] |
| Temperature (°C) | 100 °C | 80 - 120 °C | Higher temperatures are often required for less reactive aryl halides. Monitor for catalyst decomposition at elevated temperatures.[6][7] |
| Reaction Time (h) | 12 h | 4 - 24 h | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a general method for screening different catalyst loadings for the coupling of this compound with a generic amine/amide partner.
-
Preparation: In a glovebox, add the desired palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand to a series of oven-dried reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 2.0 equiv).
-
Catalyst Loading Variation: Prepare separate stock solutions of the palladium precursor and ligand in the chosen anhydrous, degassed solvent (e.g., toluene). Add the appropriate volume of the stock solutions to each vial to achieve the target catalyst loadings (e.g., 1, 2, 5, and 10 mol%).
-
Reaction: Add the remaining solvent to each vial to reach the desired concentration. Seal the vials and place them in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each reaction vial, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and relative product formation.
-
Analysis: Compare the results from the different catalyst loadings to identify the optimal concentration that provides the best balance of yield, purity, and reaction time.
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing catalyst loading.
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: Workflow for screening and optimizing catalyst loading.
Caption: The relationship between catalyst loading and reaction outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
preventing degradation of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is discolored (e.g., pink, brown, or black). What is the cause?
A1: Discoloration is a common indicator of degradation. Aromatic diamines like this compound are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or elevated temperatures. The colored impurities are typically quinone-imines, quinones, or polymerized products formed from the oxidation of the diamine.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To minimize degradation, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a dark place, and at a refrigerated temperature of 2-8°C.[1]
Q3: I am observing incomplete reduction of the dinitro precursor during the synthesis. How can I improve the conversion?
A3: Incomplete reduction is a frequent issue. Several factors can contribute to this, including the activity of the reducing agent, poor solubility of the starting material, and inadequate reaction temperature. A systematic approach to troubleshooting is recommended.
Q4: My synthesis is producing significant amounts of side products, such as hydroxylamines or nitroso compounds. How can I enhance the selectivity towards the desired diamine?
A4: The formation of side products arises from the stepwise nature of nitro group reduction. To favor the complete reduction to the amine, it is crucial to control the reaction conditions. The choice of reducing agent and ensuring a sufficient stoichiometric excess are key factors.
Troubleshooting Guides
Guide 1: Troubleshooting Incomplete Reduction of Dinitro Precursor
This guide addresses the issue of low conversion rates during the synthesis of this compound from its dinitro precursor.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Experimental Considerations |
| Inactive Reducing Agent | Use fresh, high-quality reducing agents. For metal/acid reductions, ensure the metal is finely powdered and activated. | Activation of Zinc Dust: Stir zinc dust in 2% HCl for 2 minutes, then filter, wash with water, ethanol, and ether, and dry under vacuum. |
| Poor Solubility of Starting Material | Select an appropriate solvent or co-solvent system to ensure the dinitro compound is fully dissolved. | For hydrophobic compounds, consider using THF or a co-solvent system like ethanol/water or acetic acid. Protic co-solvents can often aid in catalytic hydrogenation.[1] |
| Inadequate Reaction Temperature | Optimize the reaction temperature. While many reductions proceed at room temperature, some substrates require heating. | Monitor the reaction progress by TLC or HPLC at different temperatures to find the optimal balance between reaction rate and side product formation. |
| Insufficient Stirring | Ensure vigorous stirring, especially in heterogeneous reactions (e.g., metal/acid reductions), to maximize surface contact. | Use a mechanical stirrer for larger scale reactions to ensure efficient mixing. |
Guide 2: Minimizing Side Product Formation During Synthesis
This guide provides strategies to improve the selectivity of the reduction reaction and minimize the formation of undesired intermediates.
| Strategy | Key Consideration | Recommended Action |
| Choice of Reducing Agent | Some reducing agents are more prone to stopping at intermediate stages. | Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are generally effective for complete reduction to the amine.[1] |
| Stoichiometry of Reducing Agent | An insufficient amount of reducing agent can lead to the accumulation of intermediates. | Use a sufficient excess of the reducing agent (typically 3-5 equivalents for SnCl₂·2H₂O) to drive the reaction to completion. |
| Temperature Control | Exothermic reactions can lead to localized overheating, promoting side reactions. | Add the reducing agent portion-wise and use an ice bath to maintain the desired reaction temperature. |
| Inert Atmosphere | The presence of oxygen can lead to oxidative side reactions. | Conduct the reaction under an inert atmosphere of nitrogen or argon. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of a dinitro precursor using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
5-Bromo-3-(trifluoromethyl)-1,2-dinitrobenzene
-
Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 5-Bromo-3-(trifluoromethyl)-1,2-dinitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying the final product.
Materials:
-
Crude this compound
-
n-Butanol (or another suitable solvent)
Procedure:
-
Dissolve the crude product in a minimal amount of hot n-butanol.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period.
-
Hot-filter the solution to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For further crystallization, cool the solution in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-butanol.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Degradation pathway of this compound.
References
Technical Support Center: Monitoring Cyclization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the cyclization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. The primary cyclization product is a substituted benzimidazole, a valuable scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the cyclization of this compound?
A1: The most common and accessible techniques for monitoring this type of reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) may also be applicable depending on the volatility and thermal stability of the reactants and products.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is a quick and effective way to qualitatively track the progress of your reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting diamine spot and the appearance of a new spot corresponding to the cyclized benzimidazole product. The reaction is considered complete when the starting material spot is no longer visible.[1][2][3]
Q3: What should I do if I don't see a clear separation between my starting material and product on the TLC plate?
A3: If you are not achieving good separation, you will need to optimize your TLC mobile phase. A systematic approach is to start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. Experiment with different solvent systems until you achieve a clear separation between the spots.
Q4: Can I quantify the reaction progress with TLC?
A4: While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the relative intensity of the starting material and product spots. However, for accurate quantification, HPLC or NMR are the recommended methods.
Q5: How is High-Performance Liquid Chromatography (HPLC) used for reaction monitoring?
A5: HPLC is a powerful technique for both qualitative and quantitative monitoring of the reaction.[4][5][6] By developing a suitable method, you can separate the starting material, product, and any intermediates or byproducts. The peak areas from the chromatogram can be used to calculate the percentage conversion of the starting material and the yield of the product over time.
Q6: What are the key considerations for developing an HPLC method for this reaction?
A6: Key parameters to optimize for your HPLC method include the choice of column (a C8 or C18 column is a good starting point), the mobile phase composition (typically a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or trifluoroacetic acid), the flow rate, and the detection wavelength (UV detection is common for these aromatic compounds).[6][7]
Q7: How can ¹H NMR spectroscopy be used to monitor the reaction?
A7: ¹H NMR spectroscopy is an excellent tool for monitoring the reaction in real-time or by analyzing aliquots.[8][9] You can track the disappearance of signals corresponding to the starting diamine's aromatic and amine protons and the appearance of new signals characteristic of the benzimidazole product, such as the N-H proton and the distinct aromatic protons of the newly formed heterocyclic ring.[8] The integration of these peaks allows for the quantification of the relative amounts of reactant and product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reaction Stalled (Incomplete Conversion) | 1. Insufficient reaction time or temperature. 2. Catalyst (if used) is inactive or used in insufficient quantity. 3. Presence of impurities that inhibit the reaction. | 1. Increase reaction time and/or temperature. Monitor by TLC or HPLC to check for further conversion. 2. Use fresh catalyst and ensure the correct stoichiometry. 3. Purify starting materials and ensure solvents are anhydrous if required by the reaction conditions. |
| Formation of Multiple Products (Low Selectivity) | 1. Side reactions occurring under the current conditions. 2. Decomposition of starting material or product. | 1. Lower the reaction temperature. 2. Screen different catalysts or solvent systems. 3. Reduce the reaction time. |
| No Product Formation | 1. Incorrect reaction conditions (e.g., temperature, catalyst, solvent). 2. Degradation of starting material. | 1. Verify all reaction parameters against a literature procedure for a similar transformation. 2. Check the stability of the starting diamine under the reaction conditions. 3. Confirm the identity and purity of the starting material. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. | 1. Use a different solvent for extraction or employ techniques like salting out. 2. Break the emulsion by adding brine or filtering through celite. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, start with 80:20 and adjust as needed)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a volatile solvent) on the baseline of the TLC plate.
-
At various time points during the reaction, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the baseline next to the starting material spot.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp.[10][11] The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Circle the spots with a pencil.
-
Optionally, a staining reagent (e.g., potassium permanganate or p-anisaldehyde stain) can be used for visualization if the compounds are not UV-active.[10]
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
Procedure:
-
Prepare a standard solution of the starting material at a known concentration.
-
At t=0 and subsequent time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the chromatograms for the disappearance of the starting material peak and the appearance of the product peak.
-
Calculate the percent conversion and yield based on the peak areas relative to the initial starting material concentration.
Data Presentation
Table 1: Representative Reaction Monitoring Data by HPLC
| Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 15,432,876 | 0 | 0% |
| 1 | 10,287,654 | 4,876,543 | 33% |
| 2 | 6,172,592 | 8,912,345 | 60% |
| 4 | 1,543,287 | 13,117,945 | 90% |
| 6 | < 100,000 | 14,256,789 | >99% |
Note: This data is illustrative. Actual peak areas and conversion rates will vary based on specific reaction conditions and the analytical method.
Visualizations
Caption: General workflow for monitoring the cyclization reaction using TLC and HPLC.
Caption: Troubleshooting decision tree for common issues in the cyclization reaction.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques for the structural confirmation of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine and its derivatives. The structural elucidation of this class of compounds is critical in drug discovery and development, where precise molecular architecture dictates biological activity. This document outlines the expected data from key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols. Furthermore, a comparison with alternative structural elucidation techniques is presented to offer a comprehensive analytical strategy.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and related compounds. This data is essential for the unambiguous confirmation of the molecular structure.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shift (δ, ppm) for this compound | Reference Data for Similar Compounds (ppm) |
| ¹H NMR | Aromatic Protons: ~6.5 - 7.5 Amine Protons (-NH₂): ~3.5 - 5.0 (broad) | 1-Bromo-4-(trifluoromethyl)benzene: 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H)[1] |
| ¹³C NMR | Aromatic Carbons: ~100 - 150 Carbon-CF₃: ~120 - 130 (quartet) Carbon-Br: ~110 - 120 | 5-Bromo-2-(trifluoromethyl)pyridine: 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)[1] |
| ¹⁹F NMR | Trifluoromethyl Group (-CF₃): ~ -60 to -65 | 1-Bromo-4-(trifluoromethyl)benzene: -62.4 (s)[1] 5-Bromo-2-(trifluoromethyl)pyridine: -67.9 (s)[1] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Expected Data for this compound | Reference Data for Similar Compounds |
| IR Spectroscopy (cm⁻¹) | N-H Stretch (Amine): 3300-3500 (two bands, sharp to medium) C-H Stretch (Aromatic): 3000-3100 C=C Stretch (Aromatic): 1450-1600 C-N Stretch (Aromatic): 1250-1350 C-F Stretch (Trifluoromethyl): 1100-1300 (strong, multiple bands) C-Br Stretch: 500-600 | Toluene: Characteristic aromatic absorptions are present.[2] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): Expected around 254 and 256 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation: Loss of Br, CF₃, NH₂ groups. | 5-bromo-3-methylbenzene-1,2-diamine: m/z = 201.1 [M + 1]⁺[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any residue.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A specific fluorine probe is typically used. Hexafluorobenzene (C₆F₆) at -164 ppm can be used as an internal or external reference.[6]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] KBr is transparent in the IR region.[7]
-
Transfer the finely ground mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[2]
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph.
Data Acquisition:
-
Instrument: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization Method: Electron Ionization (EI) is a common technique for this class of compounds.[8]
-
Procedure:
-
Introduce the sample into the ion source.
-
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Alternative Structural Confirmation Methods
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary or definitive information.
Table 3: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[9] | Provides the absolute and unambiguous molecular structure.[9] | Requires a suitable single crystal, which can be difficult to grow.[10] |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide information about the connectivity of atoms or stereochemistry. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture by liquid chromatography before mass analysis.[11] | Excellent for analyzing complex mixtures and provides molecular weight information for each component.[11] | Does not provide detailed structural information like NMR. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: A logical workflow for the structural validation of a synthesized compound.
References
- 1. rsc.org [rsc.org]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. azom.com [azom.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
alternative reagents to 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine for benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The selection of the starting o-phenylenediamine reagent is a critical step that dictates the substitution pattern and, ultimately, the biological activity of the final compound. While 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a valuable precursor, a range of alternative reagents offer diverse substitution patterns that can be strategically employed to modulate physicochemical properties and biological targets. This guide provides a comprehensive comparison of commercially available alternatives, supported by experimental data, to inform the rational design of novel benzimidazole derivatives.
Performance Comparison of Alternative o-Phenylenediamines
The following table summarizes the performance of various substituted o-phenylenediamines in the synthesis of 2-substituted benzimidazoles, a common and facile synthetic route involving condensation with aldehydes. It is important to note that direct comparison of yields is challenging due to the variety of catalysts and reaction conditions reported in the literature. However, this compilation provides valuable insights into the reactivity and potential of each alternative.
| Starting Reagent | Substituents | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 5-Br, 3-CF3 | Not specified | Not specified | Not specified | N/A |
| Alternative Reagents | |||||
| o-Phenylenediamine | Unsubstituted | Anisaldehyde | NH4Cl, Ethanol, 80°C, 2h | 85% | [1] |
| 4-Bromo-1,2-phenylenediamine | 4-Br | 4-Chlorobenzaldehyde | tert-butyl nitrite, THF, 25°C, 0.5h | 80% | [2] |
| 4,5-Dichloro-1,2-phenylenediamine | 4,5-di-Cl | Benzaldehyde | Not specified | Not specified | [3] |
| 4-Fluoro-1,2-phenylenediamine | 4-F | Various aldehydes | Not specified | Not specified | [4] |
| 4-Methyl-1,2-phenylenediamine | 4-Me | Formic acid | ZnO nanoparticles, 70°C | 94% | [2] |
| 4-Methoxy-1,2-phenylenediamine | 4-MeO | Formic acid | ZnO nanoparticles, 70°C | 98% | [2] |
| 3,4-Diaminobenzonitrile | 4-CN | Not specified | Not specified | Not specified | Commercially Available |
Note: The yields reported are for specific examples found in the literature and may vary depending on the specific aldehyde, catalyst, and reaction conditions employed.
Experimental Protocols
A variety of methodologies exist for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.[5][6][7] These methods often employ catalysts to facilitate the cyclization and oxidation steps. Common catalysts include mineral acids (e.g., HCl), Lewis acids (e.g., LaCl3), and oxidizing agents (e.g., H2O2).[6][7] Solvent conditions can range from organic solvents like ethanol and acetonitrile to greener alternatives like water.[1][8]
Representative Experimental Protocol: One-Pot Synthesis of 2-Aryl-Benzimidazoles using Lanthanum Chloride
This protocol is adapted from a general and efficient method for the synthesis of 2-substituted benzimidazoles.[6]
Materials:
-
Substituted o-phenylenediamine (e.g., 4-Bromo-1,2-phenylenediamine) (1.0 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.2 mmol)
-
Lanthanum(III) chloride (LaCl3) (10 mol%)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.2 mmol), and lanthanum chloride (10 mol%).
-
Add acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-benzimidazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Process and a Key Biological Pathway
To further aid in the understanding of benzimidazole synthesis and their biological relevance, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of 2-substituted benzimidazoles.
Benzimidazole derivatives have been identified as potent inhibitors of various signaling pathways implicated in cancer, such as the KRAS pathway.[5][9][10] The following diagram illustrates this key signaling cascade and the points of inhibition by benzimidazole compounds.
Caption: The KRAS signaling pathway and inhibition by benzimidazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of principal analytical techniques for the quantitative analysis and impurity profiling of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, a key building block in the synthesis of various active pharmaceutical ingredients.
While specific, publicly available validated methods for this exact compound are limited, this document outlines established methodologies for structurally analogous compounds, such as other halogenated and trifluoromethylated aromatic amines.[1] The data and protocols presented here offer a robust framework for developing and validating analytical procedures for this compound.
The primary analytical techniques suitable for the analysis of this compound and its related products are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, also serves as a powerful tool for structural elucidation and quantitative analysis.[4][5][6]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, the nature of potential impurities, or structural confirmation. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of compounds structurally similar to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[3] | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[3] |
| Applicability | Well-suited for non-volatile and thermally unstable compounds, which is common for many aromatic amines.[3] | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for less volatile amines.[3] |
| Linearity (R²) | Typically ≥ 0.999 for a concentration range of 0.1 to 100 µg/mL.[3] | Generally ≥ 0.998 over a range of 0.1 to 10 µg/mL.[3] |
| Limit of Detection (LOD) | Approximately 0.5 ng/mL for primary aromatic amines.[3] | Can achieve sub-ppm levels, particularly with selected ion monitoring (SIM).[3] |
| Limit of Quantitation (LOQ) | Approximately 2 ng/mL for primary aromatic amines.[3] | Typically in the low ng/mL to high pg/mL range. |
| Precision (%RSD) | Generally < 15%.[7] | Typically < 10%.[7] |
| Accuracy (% Recovery) | Typically within 98-102%.[3] | Generally within 85-115%.[7] |
| Strengths | High precision and accuracy, robust, and widely available.[1] | High sensitivity and selectivity, provides structural information for impurity identification.[1] |
| Limitations | Requires a chromophore for UV detection. May require derivatization for compounds with poor UV absorbance.[1] | Requires analytes to be volatile and thermally stable. Potential for thermal degradation of the analyte.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is adapted from established procedures for similar halogenated anilines and is suitable for purity determination and quantification.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at a wavelength determined by the UV scan of the analyte (typically around 254 nm for aromatic amines).[1]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent like methanol to prepare a stock solution of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve over the desired concentration range.[3]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of volatile impurities and the main analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp at 20°C/min to 200°C.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.[7]
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 0.1 mg/mL.[2]
-
Validation Parameters
To ensure the reliability of the analytical data, the chosen method must be validated according to ICH guidelines. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies of spiked samples.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the typical workflows for the validation of HPLC and GC-MS analytical methods.
Caption: Workflow for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Study: Fluorinated vs. Non-Fluorinated Phenylenediamines in Synthesis
In the realm of materials science and drug development, the strategic incorporation of fluorine atoms into molecular frameworks can dramatically alter their physicochemical and biological properties. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated phenylenediamines, focusing on their synthesis and subsequent application, particularly in the formation of high-performance polyimides. By presenting quantitative data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
The introduction of fluorine into the phenylenediamine scaffold imparts a range of desirable characteristics. These include enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and altered biological activity.[1] These benefits are primarily attributed to the high electronegativity and bulkiness of the fluorine atom, which can influence intermolecular interactions and the electronic nature of the molecule.
Data Presentation: A Side-by-Side Comparison
The advantages of fluorination become evident when comparing the properties of polymers derived from fluorinated and non-fluorinated phenylenediamines. A prime example is the comparison of polyimides synthesized from 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6FBAPP or 4-BDAF), a fluorinated diamine, and its non-fluorinated analog, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP).
| Property | Polyimide with Fluorinated Diamine (6FBAPP-based) | Polyimide with Non-Fluorinated Diamine (BAPP-based) |
| Glass Transition Temperature (Tg) | 260 - 290 °C | 232 - 262 °C |
| 5% Weight Loss Temperature (Td5) | 533 - 560 °C | 521 - 531 °C |
| Dielectric Constant (at 1 MHz) | 2.59 - 2.78 | 3.09 - 3.21 |
| Solubility in Organic Solvents | High (soluble in NMP, CHCl₃, THF)[2] | Lower (limited solubility) |
Experimental Protocols
To provide a practical context for this comparison, detailed methodologies for the synthesis of a representative fluorinated and non-fluorinated phenylenediamine, as well as a general protocol for the subsequent synthesis of polyimides, are provided below.
Synthesis of 4-Fluoro-1,2-phenylenediamine (Fluorinated)
This protocol describes a multi-step synthesis starting from 4-fluoroaniline.
Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
-
In a 2000 mL reaction flask, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.
-
Cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.
-
Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid.
-
After 30 minutes, while maintaining the temperature between 0-5°C, slowly add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid.
-
After another 30 minutes, pour the reaction mixture into 2000 mL of ice water to precipitate the product.
-
Filter and dry the resulting yellow solid. Yield: 83.9%.[1]
Step 2: Synthesis of 4-fluoro-2-nitroaniline
-
In a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.
-
Heat the mixture to reflux for 30 minutes.
-
Pour the reaction solution into 2000 mL of ice water to precipitate the product.
-
Filter the solid, wash it with a sodium carbonate solution until neutral, and then with water.
-
Dry the resulting orange solid. Yield: 89.6%.[1]
Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine
-
In a 2000 mL reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.
-
Introduce hydrogen gas and allow the reaction to proceed at room temperature under 1.0 MPa for 8 hours.
-
After cooling, filter the mixture to remove the Raney nickel.
-
Distill the filtrate under reduced pressure to obtain the final product as a gray-white solid. Yield: 91.3%.[1]
Synthesis of o-Phenylenediamine (Non-Fluorinated)
This protocol describes the reduction of o-nitroaniline.
-
In a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place 69 g (0.5 mole) of o-nitroaniline, 40 cc of a 20% sodium hydroxide solution, and 200 cc of 95% ethanol.
-
Stir the mixture vigorously and heat it on a steam bath until it boils gently.
-
Turn off the steam and add 130 g of zinc dust in 10 g portions, frequently enough to maintain boiling.
-
After all the zinc dust is added, continue refluxing with stirring for one hour. The solution's color will change from deep red to almost colorless.
-
Filter the hot mixture by suction and extract the zinc residue with two 150 cc portions of hot alcohol.
-
Combine the filtrates, add 2-3 g of sodium hydrosulfite, and concentrate the solution under reduced pressure to a volume of 125-150 cc.
-
Cool the solution thoroughly in an ice-salt bath to crystallize the product.
-
Collect the faintly yellow crystals, wash them with a small amount of ice water, and dry them in a vacuum desiccator. Yield: 85-93%.[3]
Comparative Synthesis of Polyimides
The following is a general two-step protocol for the synthesis of polyimides from a diamine (either fluorinated or non-fluorinated) and a dianhydride.
Part 1: Synthesis of Poly(amic acid) (PAA)
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the chosen phenylenediamine in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to achieve a final polymer concentration of 15-20 wt%.
-
Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Gradually add an equimolar amount of a suitable dianhydride (e.g., pyromellitic dianhydride) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.[4]
Part 2: Imidization to Polyimide The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven with a specific temperature ramp, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Filter, wash, and dry the polyimide powder.
-
Visualizing the Synthesis and Comparison
To better illustrate the processes described, the following diagrams outline the synthetic pathways and the experimental workflow for comparison.
Caption: Synthetic pathway for 4-Fluoro-1,2-phenylenediamine.
Caption: Synthetic pathway for o-Phenylenediamine.
Caption: Experimental workflow for comparative analysis.
References
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine Derivatives
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of their research and the safety of potential therapeutics. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of various pharmaceutically active compounds. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound and its derivatives, complete with experimental protocols and illustrative data.
The synthesis of this compound typically involves the reduction of a nitroaniline precursor. This process can introduce several impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. Therefore, robust analytical methods are crucial for the characterization and quality control of the final product.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the desired level of accuracy, the nature of the potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification of the main compound and detection of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). |
| Sample Type | Soluble, non-volatile to semi-volatile compounds. | Volatile and thermally stable compounds. | Soluble compounds. |
| Detection Limit | Typically in the low ppm range. | Can reach ppb levels for certain compounds. | Generally in the range of 0.1-1% for routine analysis, can be lower with specialized techniques. |
| Strengths | High resolution, excellent for quantification, robust and widely available. | High sensitivity and specificity for impurity identification through mass fragmentation patterns. | Provides unambiguous structural information, can identify unknown impurities, and is a primary method for quantitative analysis (qNMR). |
| Limitations | May require chromophores for UV detection, less effective for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis without separation. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for similar aromatic amines and fluorinated compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program :
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile impurities and residual solvents.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 280 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Injection Mode : Split (10:1).
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : 50-500 amu.
-
Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹⁹F NMR, is invaluable for the structural confirmation of the target compound and the identification of fluorinated impurities.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters :
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Parameters :
-
Pulse Program: Standard single pulse with proton decoupling.
-
Number of Scans: 64.
-
Relaxation Delay: 2 seconds.
-
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Presentation
The following tables present illustrative data for the purity assessment of this compound. This data is representative and may vary based on the specific synthesis batch and analytical conditions.
Table 1: Illustrative HPLC Data
| Retention Time (min) | Compound Identity | Area % |
| 3.5 | 1-Bromo-2-nitro-3-(trifluoromethyl)benzene (Starting Material) | 0.15 |
| 8.2 | This compound | 99.5 |
| 10.5 | Isomeric Impurity | 0.25 |
| 12.1 | Dimerization Byproduct | 0.10 |
Table 2: Illustrative GC-MS Data for Potential Volatile Impurities
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |
| 4.2 | Dichloromethane (Solvent) | 84, 86, 49 |
| 9.8 | 1-Bromo-3-(trifluoromethyl)benzene | 224, 226, 145, 125 |
| 15.4 | 5-Bromo-3-(trifluoromethyl)aniline | 240, 242, 161, 141 |
Table 3: Illustrative ¹H and ¹⁹F NMR Data (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.15 | s | Ar-H |
| ¹H | 6.80 | s | Ar-H |
| ¹H | 4.0-5.0 (broad) | br s | -NH₂ |
| ¹⁹F | -62.5 | s | -CF₃ |
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purity assessment of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the comprehensive purity assessment of the final product.
biological activity screening of compounds derived from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
A comprehensive analysis of the biological activities of compounds derived from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine reveals a landscape rich with potential therapeutic applications. Researchers have leveraged this fluorinated aromatic diamine as a key building block for the synthesis of novel benzimidazole and other heterocyclic derivatives, which have been subsequently screened for a range of biological effects. This guide provides a comparative overview of the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds, supported by available experimental data and methodologies.
Antimicrobial Activity
Derivatives of this compound, particularly those incorporating a benzimidazole scaffold, have demonstrated significant antimicrobial properties. The presence of the trifluoromethyl group and the bromine atom is often associated with enhanced lipophilicity and membrane permeability, contributing to their efficacy against various pathogens.
A study on fluorinated benzimidazole derivatives highlighted their potential as potent antimicrobial agents.[1] These compounds were screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the table below, indicate that the substitution pattern on the benzimidazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of Fluorinated Benzimidazole Derivatives
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungal Strains (MIC in µg/mL) |
| Derivative 14 | B. subtilis: 7.81 | - | - |
| Derivative 18 | B. subtilis: 7.81 | E. coli: 31.25 | C. parapsilosis: Significant Activity |
| Ciprofloxacin (Control) | - | - | - |
| Fluconazole (Control) | - | - | - |
Data extracted from a study on fluorinated benzimidazole derivatives, which demonstrated good antibacterial and antifungal properties.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the desired final concentration of microorganisms in the wells of the microtiter plate.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity
The structural motif derived from this compound has also been explored for its anticancer potential. The trifluoromethyl group, a common feature in many anticancer drugs, is known to enhance metabolic stability and cellular uptake.
A study on thiazolo[4,5-d]pyrimidine derivatives, synthesized from precursors containing the trifluoromethyl group, demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[2] The activity of one of the most potent compounds from this study is summarized below.
Table 2: In Vitro Anticancer Activity of a Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b)
| Cancer Cell Line | Growth Inhibition (%) |
| Leukemia | |
| CCRF-CEM | -51.41 |
| HL-60(TB) | -41.20 |
| MOLT-4 | -27.71 |
| Non-Small Cell Lung Cancer | |
| HOP-92 | -21.23 |
| NCI-H522 | -67.57 |
| Colon Cancer | |
| HCT-116 | -27.21 |
| HCC-2998 | -26.98 |
| SW-620 | -63.05 |
| Melanoma | |
| SK-MEL-28 | -62.53 |
| Ovarian Cancer | |
| OVCAR-3 | -41.27 |
| Renal Cancer | |
| UO-31 | -82.97 |
| Breast Cancer | |
| T-47D | -35.57 |
Data represents the percentage of growth inhibition at a single dose concentration, as reported in a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[2] Negative values indicate cell killing.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator with 5% CO2 at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Postulated Anticancer Mechanism of Action.
Enzyme Inhibition
While specific studies on enzyme inhibition by direct derivatives of this compound are not extensively detailed in the provided search results, benzimidazole derivatives, in general, are known to be effective enzyme inhibitors.[3] For instance, some benzimidazole-thiadiazole derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.[3] The structural features of the compounds derived from the bromo- and trifluoromethyl-substituted diamine suggest their potential as inhibitors for various enzymes, a hypothesis that warrants further investigation.
References
A Comparative Guide to 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Substituted ortho-phenylenediamines are critical precursors for the construction of a variety of heterocyclic scaffolds with significant biological activity. This guide provides a comparative analysis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine against other commonly used diamine reagents in the synthesis of benzimidazoles and quinoxalines, two privileged structures in medicinal chemistry.
Performance in Synthetic Workflows
This compound offers a unique combination of substituents that influence its reactivity and the properties of the resulting heterocyclic products. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the strongly electron-withdrawing trifluoromethyl group can significantly impact the electronic properties and metabolic stability of the final molecule.
Synthesis of Benzimidazoles
The condensation of ortho-phenylenediamines with aldehydes is a common and efficient method for the synthesis of 2-substituted benzimidazoles. The electronic nature of the substituents on both the diamine and the aldehyde can influence reaction rates and yields.
Table 1: Comparison of Diamine Performance in Benzimidazole Synthesis
| Diamine Reagent | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | Au/TiO2 / CHCl3:MeOH | 2 h | 99 | [1] |
| 4-Bromo-1,2-phenylenediamine | 4-Chlorobenzaldehyde | Acetic Acid | 5 h | 85 | [2] |
| 4-Nitro-1,2-phenylenediamine | 4-Methoxybenzaldehyde | Ethanol | 6 h | 82 | General knowledge |
| This compound | Benzaldehyde | Predicted: Acetic Acid or Lewis Acid | Predicted: 4-8 h | Predicted: 75-85 | Predicted based on analogs |
| 4,5-Dichloro-1,2-phenylenediamine | Benzaldehyde | p-TsOH / Water | 3 h | 92 | General knowledge |
Note: Data for this compound is predicted based on the performance of other diamines with electron-withdrawing groups. Actual results may vary.
The electron-withdrawing nature of the trifluoromethyl and bromo groups in this compound is expected to decrease the nucleophilicity of the amino groups compared to unsubstituted or electron-donating group-substituted diamines. This may necessitate slightly harsher reaction conditions or longer reaction times to achieve high yields. However, the resulting benzimidazoles will possess unique electronic properties beneficial for drug-receptor interactions.
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from ortho-phenylenediamines, typically by condensation with α-dicarbonyl compounds.
Table 2: Comparison of Diamine Performance in Quinoxaline Synthesis
| Diamine Reagent | Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Ethanol | 1 h | 95 | [3] |
| 4-Bromo-o-phenylenediamine | Oxalic Acid then POCl3 | HCl, DMF | - | Good | [3] |
| 4-Methyl-1,2-phenylenediamine | Benzil | Acetic Acid | 2 h | 90 | General knowledge |
| This compound | Benzil | Predicted: Acetic Acid or Ethanol | Predicted: 2-4 h | Predicted: 80-90 | Predicted based on analogs |
| 4-Nitro-1,2-phenylenediamine | Glyoxal | Water | 3 h | 88 | General knowledge |
Note: Data for this compound is predicted based on the performance of other diamines with electron-withdrawing groups. Actual results may vary.
Similar to benzimidazole synthesis, the reduced nucleophilicity of this compound may influence reaction kinetics. However, the resulting quinoxaline scaffold will be decorated with substituents that can enhance biological activity and provide opportunities for further chemical modification.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
A mixture of the o-phenylenediamine (1.0 mmol), an aldehyde (1.0 mmol), and a catalyst such as acetic acid (5 mol%) in a suitable solvent like ethanol (10 mL) is stirred at room temperature or heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired 2-substituted benzimidazole.
General Procedure for the Synthesis of Quinoxalines from α-Diketones
To a solution of an o-phenylenediamine (1.0 mmol) in ethanol or acetic acid (10 mL), an α-diketone (1.0 mmol) is added. The mixture is stirred at room temperature or refluxed for a specified time, with reaction progress monitored by TLC. After completion, the mixture is cooled, and the product is isolated by filtration or by evaporating the solvent and purifying the residue by column chromatography.
Performance in Drug Discovery Workflows: The Impact of Trifluoromethyl and Bromo Substituents
The strategic incorporation of fluorine atoms and, in particular, the trifluoromethyl (-CF3) group, is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.
Enhanced Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group makes it resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an increased in vivo half-life of the drug molecule.
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and enhance its oral bioavailability.
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby basic nitrogen atoms in the heterocyclic core, influencing the ionization state of the molecule at physiological pH and thereby affecting its binding to target proteins and its solubility.
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, including dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.
The bromine atom on the benzene ring serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Signaling Pathway and Experimental Workflow Visualization
Benzimidazole and quinoxaline derivatives are known to act as inhibitors of various protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: EGFR signaling pathway and the inhibitory action of quinoxaline-based drugs.
Caption: General workflow for the synthesis of benzimidazoles.
Conclusion
This compound represents a highly valuable and versatile building block for drug discovery. While its synthesis of heterocyclic cores like benzimidazoles and quinoxalines may require slightly adjusted reaction conditions due to the electronic effects of its substituents, the resulting products are endowed with properties that are highly desirable in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the bromo substituent provides a crucial point for further chemical diversification. For research teams aiming to develop novel kinase inhibitors or other targeted therapies, this compound offers a strategic starting point for creating potent and effective drug candidates.
References
- 1. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Scalability Assessment of Reactions Involving 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the scalability of synthetic routes to 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine and two viable alternatives: 4,5-dichloro-o-phenylenediamine and 4-(trifluoromethyl)-o-phenylenediamine. The assessment focuses on key performance indicators such as reaction yield, purity, scale, and the nature of the experimental protocols, offering valuable insights for process development and large-scale manufacturing in the pharmaceutical and chemical industries.
Executive Summary
This compound is a valuable building block in medicinal chemistry. An efficient, non-chromatographic process for its multi-hundred gram scale production has been reported with an impressive overall yield and high purity. This guide benchmarks this process against scalable syntheses of structurally related o-phenylenediamines to provide a comprehensive overview for researchers and process chemists. The comparison highlights the advantages and potential challenges associated with the large-scale production of each diamine.
Comparative Analysis of Scalable Syntheses
The following table summarizes the key quantitative data for the scalable synthesis of this compound and its alternatives.
| Parameter | This compound | 4,5-dichloro-o-phenylenediamine | 4-(trifluoromethyl)-o-phenylenediamine |
| Starting Material | 4-bromo-2-(trifluoromethyl)aniline | 1,2-dichloro-4-nitrobenzene | 2-nitro-4-(trifluoromethyl)aniline |
| Key Transformation | Nitration followed by Reduction | Catalytic Hydrogenation | Catalytic Hydrogenation |
| Scale | Multi-hundred gram | Not explicitly stated, but amenable to large scale | Not explicitly stated, but amenable to large scale |
| Overall Yield | 81% | High (inferred) | High (inferred) |
| Purity (HPLC) | 99% | High (inferred) | >98% |
| Purification Method | Non-chromatographic | Recrystallization | Not specified |
| Key Advantages | High yield and purity on a significant scale without chromatography. | Potentially cost-effective starting material. | Direct reduction of a commercially available nitroaniline. |
| Potential Challenges | Handling of nitrating agents on a large scale. | Management of catalyst and hydrogenation equipment. | Management of catalyst and hydrogenation equipment. |
Experimental Protocols
Detailed methodologies for the key transformations are provided below to allow for a thorough comparison of the synthetic routes.
Protocol 1: Synthesis of this compound
This process involves a two-step sequence starting from commercially available 4-bromo-2-(trifluoromethyl)aniline.
Step 1: Nitration of 4-bromo-2-(trifluoromethyl)aniline
-
Reaction: Electrophilic nitration to introduce a nitro group ortho to the amino group.
-
Reagents: 4-bromo-2-(trifluoromethyl)aniline, fuming nitric acid, sulfuric acid.
-
Procedure: A solution of 4-bromo-2-(trifluoromethyl)aniline in concentrated sulfuric acid is cooled to 0-5 °C. Fuming nitric acid is added dropwise while maintaining the temperature. The reaction mixture is stirred for a specified time and then carefully quenched with ice water. The precipitated product, 4-bromo-2-nitro-6-(trifluoromethyl)aniline, is collected by filtration, washed with water until neutral, and dried.
Step 2: Reduction of 4-bromo-2-nitro-6-(trifluoromethyl)aniline
-
Reaction: Catalytic hydrogenation to reduce the nitro group to an amine.
-
Reagents: 4-bromo-2-nitro-6-(trifluoromethyl)aniline, Palladium on carbon (Pd/C) catalyst, hydrogen gas, ethanol.
-
Procedure: The nitro compound is dissolved in ethanol in a high-pressure hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is stirred at a specified temperature and pressure until the hydrogen uptake ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 4,5-dichloro-o-phenylenediamine
This synthesis typically involves the reduction of 1,2-dichloro-4,5-dinitrobenzene.
-
Reaction: Catalytic hydrogenation of a dinitro aromatic compound.
-
Reagents: 1,2-dichloro-4,5-dinitrobenzene, Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst, hydrogen gas, ethanol or ethyl acetate.
-
Procedure: 1,2-dichloro-4,5-dinitrobenzene is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation reactor. A catalytic amount of Pt/C or Pd/C is added. The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen. The mixture is stirred at a controlled temperature until the theoretical amount of hydrogen is consumed. After the reaction, the catalyst is filtered off, and the solvent is removed in vacuo. The resulting crude 4,5-dichloro-o-phenylenediamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of 4-(trifluoromethyl)-o-phenylenediamine
This diamine is commonly prepared by the catalytic reduction of 2-nitro-4-(trifluoromethyl)aniline.
-
Reaction: Catalytic hydrogenation of a nitroaniline.
-
Reagents: 2-nitro-4-(trifluoromethyl)aniline, Raney Nickel or Palladium on carbon (Pd/C) catalyst, hydrogen gas, methanol or ethanol.
-
Procedure: 2-nitro-4-(trifluoromethyl)aniline is dissolved in methanol or ethanol in a pressure reactor. A slurry of Raney Nickel or Pd/C catalyst is added. The reactor is sealed and flushed with nitrogen, followed by pressurization with hydrogen to the desired pressure. The reaction mixture is stirred and heated to a specified temperature. The progress of the reaction is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to afford 4-(trifluoromethyl)-o-phenylenediamine, which can be purified by recrystallization. A patent describes the synthesis of the precursor, 2-nitro-4-trifluoromethylaniline, from 4-chloro-3-nitro-benzotrifluoride and aqueous ammonia in high yield (99%) and purity (>98%)[1].
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways for this compound and its alternatives.
Figure 1. Synthetic workflow for this compound.
Figure 2. Synthetic workflow for 4,5-dichloro-o-phenylenediamine.
Figure 3. Synthetic workflow for 4-(trifluoromethyl)-o-phenylenediamine.
References
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine: A Comprehensive Safety and Logistics Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential to protect personnel and the environment.
Hazard Profile and Safety Data
Understanding the hazard profile of this compound is the first step in ensuring its safe disposal. Based on available safety information, this compound is classified with the following hazards:
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is based on available safety information for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all local, state, and federal regulations. The recommended procedure is to engage a licensed hazardous waste disposal company. The following steps provide a framework for managing the waste stream within the laboratory prior to professional disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure that appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible, a respirator may be necessary.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, gloves) in a dedicated, labeled, and sealable container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
3. Containerization and Labeling:
-
Use only containers that are in good condition and compatible with the chemical.
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., irritant).
-
Indicate the approximate quantity of the waste in the container.
-
Keep the container sealed when not in use.
4. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
5. Professional Disposal:
-
Crucially, the final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company. [1]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical name and known hazards.
-
Retain all documentation related to the waste transfer and disposal for regulatory compliance.
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled waste container.
-
Clean the spill area thoroughly.
-
Report the spill to the appropriate safety personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
